4-Chloro-1-ethynyl-2-fluorobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-ethynyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEDSXZJJWHQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679347 | |
| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188472-71-1 | |
| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Chloro-1-ethynyl-2-fluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to 4-Chloro-1-ethynyl-2-fluorobenzene, a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The proposed synthesis is a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. This guide details the experimental protocols, presents key data in structured tables, and visualizes the synthetic pathway.
Overview of the Synthetic Pathway
The synthesis of this compound (3) commences with a Sonogashira cross-coupling reaction. This well-established and versatile reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[2][3][4] In this proposed synthesis, 4-Chloro-2-fluoro-1-iodobenzene (1) is reacted with trimethylsilylacetylene (TMSA). The iodo-substituted benzene is chosen as the preferred starting material over its bromo- or chloro-analogs due to the higher reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The product of this coupling is the silyl-protected intermediate, ((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane (2).
The second step involves the deprotection of the trimethylsilyl (TMS) group from the intermediate (2) to yield the final product, this compound (3). This is typically achieved under mild conditions using a fluoride source, such as potassium fluoride or tetrabutylammonium fluoride (TBAF).[5]
Data Presentation
The following tables summarize the key physical and chemical properties of the compounds involved in the synthesis.
Table 1: Properties of Starting Material and Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Chloro-2-fluoro-1-iodobenzene | 6797-79-1 | C₆H₃ClFI | 256.44 | Not specified |
| Trimethylsilylacetylene (TMSA) | 1066-54-2 | C₅H₁₀Si | 98.22 | Liquid |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Yellow crystalline solid |
| Copper(I) iodide | 7681-65-4 | CuI | 190.45 | White or brownish-yellow powder |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Colorless liquid |
| Potassium Fluoride | 7789-23-3 | KF | 58.10 | White crystalline solid |
Table 2: Properties of Intermediate and Final Product
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| ((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane | 1513849-51-8 | C₁₁H₁₂ClFSi | 226.75 | >98% |
| This compound | 188472-71-1 | C₈H₄ClF | 154.57 | ≥96%[6] |
Experimental Protocols
The following are detailed, plausible experimental protocols for the two-step synthesis of this compound. These protocols are based on general procedures for Sonogashira couplings and TMS deprotections of similar substrates.
Step 1: Synthesis of ((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane (2) via Sonogashira Coupling
Diagram of the Experimental Workflow for Step 1
Caption: Workflow for the Sonogashira coupling reaction.
Procedure:
-
To a dry Schlenk flask, add 4-Chloro-2-fluoro-1-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane (2).
Step 2: Synthesis of this compound (3) via Deprotection
Diagram of the Experimental Workflow for Step 2
Caption: Workflow for the deprotection of the TMS group.
Procedure:
-
Dissolve ((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane (2) (1.0 eq) in methanol.
-
Add potassium fluoride (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel to yield this compound (3).
Synthetic Pathway Visualization
The following diagram illustrates the overall two-step synthesis of this compound.
Caption: Overall synthetic pathway.
Spectroscopic Data
-
¹H NMR: Aromatic protons would appear as multiplets in the aromatic region (δ 7.0-7.5 ppm). The acetylenic proton would appear as a singlet around δ 3.0-3.5 ppm.
-
¹³C NMR: Signals for the aromatic carbons would be observed in the range of δ 110-165 ppm, with the carbon attached to fluorine showing a large coupling constant (J_CF). The two acetylenic carbons would appear around δ 80-90 ppm.
-
IR Spectroscopy: Characteristic peaks would include a sharp C≡C-H stretch around 3300 cm⁻¹, a C≡C stretch near 2100 cm⁻¹, and C-H and C=C stretches in the aromatic region.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 154, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving a Sonogashira coupling of 4-Chloro-2-fluoro-1-iodobenzene with trimethylsilylacetylene, followed by the deprotection of the resulting silyl-protected alkyne. This guide provides a robust framework for researchers to produce this valuable synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
A Technical Guide to 4-Chloro-1-ethynyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Chloro-1-ethynyl-2-fluorobenzene, a versatile building block in organic synthesis. It details the compound's properties, its significant applications in medicinal chemistry and materials science, and provides a detailed experimental protocol for its use in Sonogashira coupling reactions.
Compound Identification and Properties
This compound is a halogenated aromatic compound recognized for its utility as a synthetic intermediate. Its unique substitution pattern, featuring chloro, fluoro, and ethynyl groups, allows for diverse chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 188472-71-1 | [1] |
| Molecular Formula | C₈H₄ClF | [1] |
| Molecular Weight | 154.57 g/mol | [1] |
| SMILES | FC1=CC(Cl)=CC=C1C#C | [1] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |
| LogP (octanol-water partition coefficient) | 2.4604 | [1] |
| Hydrogen Bond Acceptors | 0 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
Applications in Research and Development
The chemical architecture of this compound makes it a valuable reagent in several advanced scientific fields.
2.1 Pharmaceutical and Agrochemical Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[2] The presence of both chloro and fluoro substituents provides specific steric and electronic properties that can influence the biological activity and metabolic stability of the final products.[3][4] More than 250 FDA-approved drugs contain chlorine, highlighting the importance of chlorinated intermediates in drug discovery.[4]
2.2 Sonogashira Coupling and Heterocycle Formation
The terminal ethynyl group is the most reactive site, readily participating in carbon-carbon bond-forming reactions.[2] The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a primary application.[5][6] This reaction is instrumental in constructing the core scaffolds of many complex molecules, including precursors to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[7] The ability to form intricate heterocyclic compounds through such reactions makes it a key component in many drug discovery programs.[2]
2.3 Materials Science
Beyond life sciences, the distinct electronic properties of this compound lend themselves to applications in materials science. It is a suitable precursor for the development of novel organic semiconductors and liquid crystals, where fine-tuning of electronic and physical properties is critical.[2]
Experimental Protocols: Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for utilizing this compound. Below is a representative protocol for the coupling of this compound with an aryl bromide.
Objective: To synthesize a diarylacetylene derivative via a palladium-copper co-catalyzed Sonogashira cross-coupling reaction.
Table 2: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| This compound | Alkyne Substrate | 1.2 mmol, 185.5 mg |
| Aryl Bromide (e.g., 1-bromo-4-iodobenzene) | Coupling Partner | 1.0 mmol |
| Palladium(II) acetate (Pd(OAc)₂) | Palladium Catalyst | 0.02 mmol, 4.5 mg |
| Triphenylphosphine (PPh₃) | Ligand | 0.04 mmol, 10.5 mg |
| Copper(I) iodide (CuI) | Co-catalyst | 0.03 mmol, 5.7 mg |
| Triethylamine (TEA) | Base and Solvent | 5 mL |
| Toluene, anhydrous | Solvent | 5 mL |
| Schlenk flask | Reaction Vessel | 25 mL |
| Magnetic stirrer, heating plate | Equipment | As needed |
| Argon or Nitrogen gas supply | Inert Atmosphere | As needed |
| Ethyl acetate, Brine, Anhydrous sodium sulfate | Workup Reagents | As needed |
| Silica gel | Chromatography | As needed |
Methodology:
-
Reaction Setup: To a dry 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), Palladium(II) acetate (0.02 eq), Triphenylphosphine (0.04 eq), and Copper(I) iodide (0.03 eq).[7]
-
Reagent Addition: Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 eq) to the flask via syringe. Stir the mixture for 15 minutes at room temperature to allow for complex formation.[7]
-
Substrate Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 70 °C.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst.[7] Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.[7]
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[7]
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired coupled product.[7]
Visualizations
4.1 Logical Pathway for Application in Drug Discovery
The following diagram illustrates the logical role of this compound as a building block in the synthesis of a potential therapeutic agent, such as a CFTR modulator.
Caption: Role of the compound in a drug discovery workflow.
4.2 Experimental Workflow for Sonogashira Coupling
This diagram outlines the general laboratory workflow for performing the Sonogashira coupling reaction described in the protocol.
Caption: General workflow for the Sonogashira coupling experiment.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Chloro-1-ethynyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and ethynyl groups, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Chemical Properties and Data
While specific experimental data for this compound is not widely available in public literature, the following tables summarize its key identifiers and computed properties. It is important to note the existence of multiple isomers, and care must be taken to ensure the correct compound is being used. The primary CAS number for this compound is 188472-71-1.[1][2][3][4] An isomeric compound, 1-Chloro-4-ethynyl-2-fluorobenzene, is associated with CAS number 756895-72-4.[5][6][7]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 188472-71-1 | ChemScene, Apollo Scientific, Sigma-Aldrich |
| Molecular Formula | C₈H₄ClF | ChemScene |
| Molecular Weight | 154.57 g/mol | ChemScene |
| SMILES | C#Cc1cc(Cl)ccc1F | --- |
| InChI | InChI=1S/C8H4ClF/c1-2-6-4-7(9)5-3-8(6)10/h1,3-5H | --- |
Table 2: Physical and Chemical Properties (Predicted and Experimental Analogs)
| Property | Value | Notes |
| Melting Point | Data not available | For the isomer 1-ethynyl-4-fluorobenzene: 26-27 °C. |
| Boiling Point | Data not available | For the isomer 1-ethynyl-4-fluorobenzene: 55-56 °C at 40 mmHg. |
| Density | Data not available | For the isomer 1-ethynyl-4-fluorobenzene: 1.048 g/mL at 25 °C. |
| LogP | 2.4604 | Computed value.[1] |
| Topological Polar Surface Area (TPSA) | 0 Ų | Computed value.[1] |
| Hydrogen Bond Acceptors | 0 | Computed value.[1] |
| Hydrogen Bond Donors | 0 | Computed value.[1] |
| Rotatable Bonds | 0 | Computed value.[1] |
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by its three functional groups: the ethynyl group, the chloro group, and the fluoro group, all attached to a benzene ring.
-
Ethynyl Group: The terminal alkyne is the most reactive site for many transformations. It readily undergoes reactions such as:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for forming carbon-carbon bonds. This makes this compound a key building block for constructing larger, conjugated systems often found in organic electronics and pharmaceutical compounds.
-
Click Chemistry: The ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in drug discovery.
-
Addition Reactions: The triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.
-
-
Aromatic Ring: The benzene ring is substituted with two deactivating halogens. The fluorine and chlorine atoms withdraw electron density from the ring via the inductive effect, making it less susceptible to electrophilic aromatic substitution than benzene. However, they are ortho, para-directing for any such reactions that do occur. The presence of these halogens also opens up possibilities for nucleophilic aromatic substitution, particularly at the carbon bearing the chlorine atom, which is generally more labile than the fluorine atom under such conditions.
Experimental Protocols
Below is a representative, general protocol for a Sonogashira coupling reaction, which could be adapted for the synthesis of this compound or its derivatives.
General Protocol for Sonogashira Coupling
Materials:
-
Aryl halide (e.g., 1-chloro-2-fluoro-4-iodobenzene)
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).
-
Add the anhydrous solvent, followed by the base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred solution.
-
The reaction mixture is then stirred at room temperature or heated (e.g., to 50-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Deprotection of Trimethylsilyl Group (if applicable):
-
The purified silylated alkyne is dissolved in a suitable solvent such as methanol or THF.
-
A base like potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF) is added.
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction is worked up by adding water and extracting with an organic solvent.
-
The organic layer is dried and concentrated to yield the terminal alkyne.
Visualization of Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of a substituted phenylacetylene like this compound using a Sonogashira coupling reaction.
References
- 1. chemscene.com [chemscene.com]
- 2. 188472-71-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 188472-71-1 this compound AKSci 7801DH [aksci.com]
- 4. This compound | 188472-71-1 [sigmaaldrich.com]
- 5. 756895-72-4 1-Chloro-4-ethynyl-2-fluoro-benzene AKSci 9251BB [aksci.com]
- 6. 756895-72-4 Cas No. | 1-Chloro-4-ethynyl-2-fluorobenzene | Apollo [store.apolloscientific.co.uk]
- 7. americanelements.com [americanelements.com]
In-depth Technical Guide: Spectral Analysis of 4-Chloro-1-ethynyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its distinct structural features, including chloro, fluoro, and ethynyl functionalities, make it a valuable intermediate in the development of novel pharmaceutical agents and agrochemicals. The ethynyl group, in particular, allows for facile modification through carbon-carbon bond-forming reactions such as the Sonogashira coupling, enabling the construction of complex molecular architectures. This guide provides a summary of available spectral data for this compound (CAS No. 188472-71-1), essential for its identification and utilization in research and development.
Physicochemical Properties
| Property | Value |
| CAS Number | 188472-71-1 |
| Molecular Formula | C₈H₄ClF |
| Molecular Weight | 154.57 g/mol |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic and acetylenic regions.
-
Aromatic Protons (Ar-H): Three protons on the benzene ring will likely appear as complex multiplets in the range of δ 7.0-7.6 ppm. The coupling patterns will be influenced by both fluorine and chlorine substituents.
-
Acetylenic Proton (-C≡C-H): A singlet is expected for the acetylenic proton, typically appearing around δ 3.0-3.5 ppm.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F).
-
Acetylenic Carbons (-C≡C-): Two signals are expected for the alkyne carbons, typically in the range of δ 75-95 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 | ≡C-H | Acetylenic C-H stretch (sharp, medium intensity) |
| ~2100 | -C≡C- | Carbon-carbon triple bond stretch (weak to medium intensity) |
| ~1600-1450 | C=C | Aromatic C=C stretching vibrations |
| ~1250-1000 | C-F | Carbon-fluorine stretch |
| ~800-600 | C-Cl | Carbon-chlorine stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z ≈ 154, corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways may include the loss of the ethynyl group, chlorine, or fluorine atoms.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectral characterization of this compound are not extensively reported in publicly accessible literature. However, a common synthetic route would involve the Sonogashira coupling of a suitable dihalogenated benzene precursor with a protected alkyne, followed by deprotection.
Illustrative Synthetic Workflow:
A plausible synthetic route to this compound is the Sonogashira coupling of 1-bromo-4-chloro-2-fluorobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl protecting group.
Caption: Synthetic workflow for this compound.
General Spectroscopic Analysis Workflow:
The characterization of the synthesized compound would follow a standard analytical workflow.
Caption: General workflow for spectroscopic analysis.
Conclusion
This compound is a promising building block for synthetic chemistry. While comprehensive public spectral data is currently limited, the expected spectroscopic features outlined in this guide provide a valuable reference for researchers. It is imperative that experimental data be acquired to confirm the identity and purity of this compound in any research or development endeavor. The synthetic and analytical workflows presented offer a logical framework for the preparation and characterization of this and similar molecules.
4-Chloro-1-ethynyl-2-fluorobenzene: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and drug development settings. The information provided is based on available data, which may be limited. A thorough risk assessment should be conducted before handling this chemical. All operations should be performed in a controlled environment by qualified personnel.
Chemical Identification and Properties
4-Chloro-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its ethynyl group allows for further molecular modifications, making it a versatile intermediate.
Table 1: Physicochemical and Computational Data for this compound
| Property | Value | Source |
| CAS Number | 188472-71-1 | ChemScene[1] |
| Molecular Formula | C₈H₄ClF | ChemScene[1] |
| Molecular Weight | 154.57 g/mol | ChemScene[1] |
| Purity | ≥96% | ChemScene[1] |
| Storage Temperature | Room Temperature | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 0 Ų | ChemScene[1] |
| logP (Octanol-Water Partition Coefficient) | 2.4604 | ChemScene[1] |
| Hydrogen Bond Acceptors | 0 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Note: Experimental physical properties such as melting point, boiling point, density, and solubility are not well-documented in publicly available sources. The toxicological properties of this compound have not been thoroughly investigated.
Hazard Identification and Classification
Due to the limited toxicological data, a precautionary approach is essential when handling this compound. Based on available information for structurally related compounds, it should be treated as a hazardous substance.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
| Flammable Solid | 1 | H228: Flammable solid |
Note: This classification is based on data for a structurally similar compound, 1-ethynyl-4-fluorobenzene, and should be considered provisional in the absence of specific data for this compound.
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are based on best practices for handling hazardous chemicals with unknown toxicological profiles.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Category | Recommended PPE | Standards and Specifications |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required for splash hazards. | Must conform to EN 166 (EU) or be NIOSH (US) approved. |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended for halogenated hydrocarbons). A flame-resistant lab coat or impervious clothing must be worn. | Gloves must be inspected prior to use. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside of a certified chemical fume hood or if aerosolization is possible. |
Engineering Controls
-
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Handling and Storage Protocol
Handling:
-
Before use, ensure all PPE is properly donned and inspected for integrity.
-
Handle the compound in a designated area within a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Use spark-proof tools and avoid sources of ignition such as open flames, hot surfaces, and static discharge.
-
Ground all containers and receiving equipment when transferring the substance.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Decontaminate all equipment and work surfaces after use.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secured and accessible only to authorized personnel.
Spill Management Protocol
Minor Spills (in a fume hood):
-
Immediately alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert emergency response personnel.
-
Do not attempt to clean up the spill without appropriate training and equipment.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: The compound is a flammable solid. Hazardous combustion products may include carbon oxides, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
-
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process for the safe handling of this compound, emphasizing its unknown toxicological profile.
References
An In-depth Technical Guide to 4-Chloro-1-ethynyl-2-fluorobenzene for Researchers and Drug Development Professionals
An essential building block for novel therapeutic agents and advanced materials, 4-Chloro-1-ethynyl-2-fluorobenzene is a versatile compound in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, and key applications, with a focus on detailed experimental protocols and data presentation for researchers, scientists, and professionals in drug development.
Chemical Profile and Properties
This compound, with the CAS number 188472-71-1, is a halogenated aromatic alkyne. Its structure, featuring a terminal ethynyl group and both chloro and fluoro substituents on the benzene ring, makes it a valuable intermediate for creating complex molecular architectures.[1] The presence of these functional groups allows for a variety of chemical transformations, most notably the Sonogashira coupling reaction, which facilitates the formation of carbon-carbon bonds.[1]
| Property | Value | Source |
| CAS Number | 188472-71-1 | ChemScene[2] |
| Molecular Formula | C₈H₄ClF | ChemScene[2] |
| Molecular Weight | 154.57 g/mol | ChemScene[2] |
| Purity | ≥95% - ≥96% | AK Scientific, ChemScene[2] |
| Storage | Store at room temperature in a cool, dry place. | ChemScene[2] |
| SMILES | FC1=CC(Cl)=CC=C1C#C | ChemScene[2] |
Commercial Availability
This compound is available from several commercial chemical suppliers. Researchers can source this compound from companies such as ChemScene, AK Scientific, and Sigma-Aldrich.[2] It is typically offered in various quantities with purities generally at or above 95%.
Applications in Synthesis and Drug Discovery
The unique electronic properties and functional groups of this compound make it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science applications like organic semiconductors.[3] The ethynyl group serves as a handle for introducing molecular complexity through reactions like the Sonogashira coupling, a cornerstone of modern cross-coupling chemistry.[1][3] This reaction allows for the straightforward synthesis of internal alkynes, which are precursors to a wide array of heterocyclic compounds—a common motif in many drug molecules.[3]
While specific biological activities for this compound itself are not extensively documented, its derivatives are of significant interest in drug discovery. The incorporation of chloro and fluoro groups can modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Similarly, chlorine-containing compounds are prevalent in a wide range of FDA-approved drugs, highlighting the therapeutic potential of chloro-substituted scaffolds.[5]
Experimental Protocols
General Sonogashira Coupling Protocol
The following is a general experimental procedure for a Sonogashira coupling reaction, which can be adapted for this compound. This protocol is based on similar reactions with related arylalkynes.[6][7]
Materials:
-
Aryl halide (e.g., aryl iodide or aryl bromide) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the amine base and this compound via syringe.
-
Stir the reaction mixture at room temperature or heat as required (reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS)).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. rsc.org [rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. This compound [myskinrecipes.com]
- 4. biotech-asia.org [biotech-asia.org]
- 5. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. rsc.org [rsc.org]
- 7. ijnc.ir [ijnc.ir]
Unveiling the Molecular Weight of 4-Chloro-1-ethynyl-2-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 4-Chloro-1-ethynyl-2-fluorobenzene, a compound of interest in organic synthesis and pharmaceutical research. The following sections present the foundational data, calculation methodology, and a logical visualization of the molecular weight determination.
Quantitative Data Summary
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The table below summarizes the essential data for calculating the molecular weight of this compound, based on its molecular formula C₈H₄ClF.
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Subtotal (amu) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 4 | 1.008 | 4.032 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Total | 154.571 |
Note: Standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).
The calculated molecular weight of this compound is 154.571 amu , which is often expressed as 154.57 g/mol for molar mass. This value is consistent with commercially available data for this compound.[1]
Methodology for Molecular Weight Calculation
The determination of the molecular weight of this compound is a fundamental calculation in chemistry. The process involves the following steps:
-
Determination of the Molecular Formula: The first step is to ascertain the precise number of atoms of each element within a single molecule of the compound. For this compound, the established molecular formula is C₈H₄ClF.[1]
-
Identification of Standard Atomic Weights: The standard atomic weight of each constituent element is obtained from authoritative sources such as the IUPAC. These values represent a weighted average of the masses of their naturally occurring isotopes.
-
Calculation of Total Mass for Each Element: The number of atoms of each element is multiplied by its respective standard atomic weight to determine the total mass contribution of that element to the molecule.
-
Summation of Elemental Masses: The final molecular weight is the sum of the total masses of all the elements in the molecule.
Visualization of the Calculation Workflow
The logical relationship for the calculation of the molecular weight of this compound is illustrated in the following diagram:
References
- 1. chemscene.com [chemscene.com]
- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. byjus.com [byjus.com]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Chlorine - Wikipedia [en.wikipedia.org]
- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 8. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Fluorine - Wikipedia [en.wikipedia.org]
- 10. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
Technical Guide: Physicochemical Properties of 4-Chloro-1-ethynyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly its solubility, is crucial for its effective handling, formulation, and application in research and development. This guide provides a summary of the available data on this compound and outlines standard experimental protocols for solubility determination.
Physicochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF | ChemScene[1] |
| Molecular Weight | 154.57 g/mol | ChemScene[1] |
| Predicted LogP | 2.4604 | ChemScene[1] |
| Hydrogen Bond Acceptors | 0 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
The predicted LogP value of 2.4604 suggests that this compound is likely to exhibit poor solubility in aqueous solutions and good solubility in many common organic solvents.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on standard laboratory practices.
Qualitative Solubility Testing
This initial screening provides a general understanding of the compound's solubility characteristics in a range of common laboratory solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
Vortex mixer
-
A selection of solvents:
-
Water (deionized)
-
Methanol
-
Ethanol
-
Acetone
-
Dichloromethane (DCM)
-
Toluene
-
Hexane
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound appears soluble, add another 1-2 mg of the compound and repeat the process to assess the approximate level of solubility.
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a more precise measurement of solubility.
Materials:
-
This compound
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
-
Chosen solvent(s) for quantitative analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is ensured when undissolved solid remains after equilibration.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker within a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by comparing its response to the calibration curve.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a novel compound.
Caption: Logical workflow for determining the solubility of a chemical compound.
Biological Activity
Based on a review of publicly available scientific literature, there is no specific information regarding the biological activity or signaling pathways associated with this compound at this time. Its structural similarity to other substituted phenylacetylenes suggests potential for investigation in areas such as medicinal chemistry and materials science.
Conclusion
This technical guide provides a summary of the known physicochemical properties of this compound and outlines standard experimental procedures for determining its solubility. While quantitative solubility data is not currently available, the provided protocols offer a robust framework for researchers to generate this critical information. The lack of reported biological activity highlights an opportunity for future investigation into the potential applications of this compound.
References
An In-depth Technical Guide on the Stability and Storage of 4-Chloro-1-ethynyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 4-Chloro-1-ethynyl-2-fluorobenzene, a key building block in pharmaceutical and material sciences.[1] Given the compound's reactive ethynyl group and halogenated aromatic ring, understanding its stability profile is critical for ensuring its quality, and integrity, and for the successful development of robust synthetic processes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 188472-71-1 |
| Molecular Formula | C₈H₄ClF |
| Molecular Weight | 154.57 g/mol |
| Appearance | Not specified, likely a solid or liquid |
| Purity | ≥96% |
Source: ChemScene[2]
Stability Profile and Potential Degradation Pathways
2.1. Oxidative Degradation: The ethynyl group is susceptible to oxidation.[3] Strong oxidizing agents can cleave the triple bond, potentially leading to the formation of a carboxylic acid at the benzylic position and the loss of the terminal acetylene carbon as carbon dioxide.[3] The reaction with milder oxidizing agents might lead to the formation of α,β-dicarbonyl compounds.
2.2. Polymerization: Terminal alkynes, including phenylacetylene derivatives, are known to undergo polymerization, especially in the presence of transition metal catalysts or upon exposure to heat or light.[4][5] This can lead to the formation of a mixture of oligomers and polymers, reducing the purity and efficacy of the starting material.
2.3. Photodecomposition: Aromatic halogenated compounds can be susceptible to photodecomposition upon exposure to UV light. This can involve the cleavage of the carbon-halogen bond to form radical intermediates, which can then participate in a variety of secondary reactions, including dimerization or reaction with solvents.
2.4. Thermal Decomposition: At elevated temperatures, halogenated aromatic compounds can undergo decomposition.[6][7][8] For this compound, this could involve the loss of the halogen atoms or reactions involving the ethynyl group. The thermal decomposition of similar compounds has been shown to produce a complex mixture of products.[6][7][8]
The following diagram illustrates the potential degradation pathways for this compound.
Recommended Storage and Handling
To minimize degradation and maintain the integrity of this compound, the following storage and handling guidelines are recommended based on information from various suppliers.[2]
| Parameter | Recommendation |
| Temperature | Store in a cool place. Some suppliers recommend room temperature[2], while others suggest 2-8 °C. For long-term storage, refrigeration is advisable. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Light | Protect from light by storing in an amber or opaque container. |
| Container | Keep in a tightly sealed container to prevent moisture ingress and exposure to air. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames. |
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
To thoroughly characterize the stability of this compound, a forced degradation study should be conducted according to the principles outlined in the ICH guidelines (Q1A and Q1B).[9] The following are detailed, exemplary protocols that can be adapted for this purpose.
The logical workflow for conducting these stability studies is depicted in the diagram below.
4.1. General Procedure: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. For each stress condition, a separate aliquot of the stock solution will be used. A control sample (unstressed) should be stored at a protected condition (e.g., 2-8 °C in the dark) and analyzed alongside the stressed samples.
4.2. Hydrolytic Stability:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with 0.1 M NaOH. Dilute to a final volume of 10 mL with the mobile phase.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with 0.1 M HCl. Dilute to a final volume of 10 mL with the mobile phase.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60 °C for 24 hours. After the specified time, cool the solution and dilute to a final volume of 10 mL with the mobile phase.
4.3. Oxidative Stability: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. After the specified time, dilute to a final volume of 10 mL with the mobile phase.
4.4. Photostability: Expose a thin layer of the solid compound or a solution of the compound (in a quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light. After exposure, dissolve or dilute the sample in the mobile phase to the target concentration.
4.5. Thermal Stability (Dry Heat): Place a known amount of the solid compound in a controlled temperature oven at 70 °C for 48 hours. After the exposure period, allow the sample to cool to room temperature and then dissolve it in a suitable solvent to the target concentration for analysis.
Analytical Methodology for Stability Indicating Assay
A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[10][11][12][13]
5.1. Exemplary HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute any less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Column Temperature: 30 °C.
5.2. Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
5.3. Characterization of Degradation Products: For the identification of major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[6][7] Isolation of significant degradants followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy may also be necessary.
Conclusion
This compound is a valuable synthetic intermediate, but its stability is a key consideration for its effective use. While specific stability data is limited, its chemical structure suggests susceptibility to oxidation, polymerization, and photodecomposition. Proper storage in a cool, dark, and inert environment is essential. A comprehensive forced degradation study, following the exemplary protocols outlined in this guide, is highly recommended to fully characterize its stability profile, identify potential degradation products, and develop a robust, stability-indicating analytical method. This information is critical for ensuring the quality and consistency of this important chemical in research and development settings.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. benthamdirect.com [benthamdirect.com]
- 8. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijfmr.com [ijfmr.com]
Purity Specifications and Analytical Protocols for 4-Chloro-1-ethynyl-2-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity specifications, analytical methodologies, and potential impurity profile for the versatile chemical intermediate, 4-Chloro-1-ethynyl-2-fluorobenzene. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring its purity is critical for the safety, efficacy, and quality of the final products.
Purity Specifications
The purity of this compound is a critical parameter for its use in further chemical synthesis. While specifications can vary between suppliers, a general industry standard has been established.
| Parameter | Specification | Analytical Method(s) |
| Appearance | White to off-white solid or crystalline powder | Visual Inspection |
| Purity (Assay) | ≥ 96% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Insoluble Matter | To be reported | Gravimetric Analysis |
Table 1: Typical Purity Specifications for this compound.
Analytical Methodologies for Purity Determination
Accurate determination of the purity of this compound requires robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for assay determination, while Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information for both identification and quantification.
Gas Chromatography (GC) for Assay and Impurity Profiling
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds like this compound.
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetone or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a versatile method for the analysis of a wide range of organic compounds and can be used as an alternative or complementary technique to GC.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 0.5 mg/mL.
-
Quantification: Purity is calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis.
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Analysis: The proton NMR spectrum should be consistent with the structure of this compound. Purity can be estimated by integrating the signals corresponding to the compound and comparing them to the integrals of known impurities or a certified internal standard.
-
¹³C NMR Analysis: The carbon NMR spectrum provides further confirmation of the chemical structure.
Potential Impurities
The impurity profile of this compound is highly dependent on the synthetic route employed. A common synthetic pathway involves the Sonogashira coupling of a dihalo-benzene precursor with a protected acetylene, followed by deprotection. Potential impurities could include:
-
Starting Materials: Unreacted 1,4-dichloro-2-fluorobenzene or other precursors.
-
Reaction Intermediates: Incompletely reacted intermediates.
-
Side Products: Products from side reactions, such as homocoupling of the acetylene (diynes).
-
Solvent Residues: Residual solvents from the reaction and purification steps.
The analytical methods described above, particularly GC-MS and LC-MS, are crucial for the identification and quantification of these potential impurities.
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
This comprehensive approach to purity analysis ensures that this compound meets the high-quality standards required for its application in the development of novel pharmaceuticals and other advanced materials.
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with 4-Chloro-1-ethynyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2]
4-Chloro-1-ethynyl-2-fluorobenzene is a valuable building block in organic synthesis.[3] Its structure, featuring both chloro and fluoro substituents, along with a reactive ethynyl group, makes it a key intermediate in the development of complex molecules for pharmaceuticals and agrochemicals.[3] The ethynyl group readily participates in Sonogashira coupling reactions, allowing for the facile introduction of this substituted phenylacetylene moiety into a variety of molecular scaffolds. This application note provides a detailed protocol for the Sonogashira coupling of this compound with an aryl bromide.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere techniques (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, 5 mL per mmol of aryl bromide) followed by the amine base (e.g., TEA, 3.0 eq) via syringe.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the Sonogashira coupling experiments.
Table 1: Reaction Parameters and Yields
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | TEA | THF | 60 | 6 | e.g., 85 |
| 2 | 1-Bromo-4-nitrobenzene | DIPEA | DMF | 80 | 4 | e.g., 92 |
| 3 | 2-Bromopyridine | TEA | THF | 70 | 8 | e.g., 78 |
Table 2: Spectroscopic Data for a Representative Product (e.g., 1-chloro-4-((4-methoxyphenyl)ethynyl)-2-fluorobenzene)
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) = ... |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) = ... |
| HRMS (ESI) | m/z calculated for C₁₅H₁₀ClFO [M+H]⁺, ...; found, ... |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use fresh catalyst; ensure proper inert atmosphere. |
| Poor quality reagents/solvent | Use freshly distilled/dried solvent and pure reagents. | |
| Insufficient temperature | Increase reaction temperature. | |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen | Thoroughly degas the reaction mixture. |
| High concentration of copper catalyst | Reduce the amount of CuI. | |
| Decomposition of starting materials | Reaction temperature is too high | Lower the reaction temperature. |
| Prolonged reaction time | Monitor the reaction closely and stop when complete. |
Conclusion
The Sonogashira coupling of this compound provides an efficient method for the synthesis of a diverse range of diarylacetylene derivatives. These products can serve as key intermediates in the development of novel pharmaceuticals and functional materials. The provided protocol offers a robust starting point for researchers, with the understanding that optimization for specific substrates may be required to achieve optimal results. Careful control of the reaction atmosphere and reagent quality is crucial for the success of this powerful cross-coupling reaction.
References
Application Notes and Protocols for Cross-Coupling Reactions of 4-Chloro-1-ethynyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 4-Chloro-1-ethynyl-2-fluorobenzene in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring chloro, fluoro, and ethynyl functionalities, is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound is a halogenated aromatic intermediate whose structure is primed for diverse synthetic transformations. The terminal alkyne allows for participation in Sonogashira couplings, while the chloro and fluoro substituents offer opportunities for other cross-coupling reactions and further functionalization. Its unique electronic properties also make it a candidate for incorporation into organic semiconductors and liquid crystals.[1] This document details its application in Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
Sonogashira Coupling Reactions
The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. The following sections provide protocols and representative data for the Sonogashira coupling of this compound with various aryl halides.
General Signaling Pathway (Catalytic Cycle)
Caption: General mechanism of the Sonogashira cross-coupling reaction.
Quantitative Data for Sonogashira Coupling
While specific data for this compound is not abundant in readily available literature, the following table provides representative yields for Sonogashira reactions with structurally similar halo-fluoroaromatics and various alkynes. Researchers can use these as a starting point for optimization.
| Aryl Halide Partner | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Chloro-4-fluoroiodobenzene | 4-Bromobut-1-yne | PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | Dioxane | 70 | - | High |
| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd on Alumina / Cu₂O | - | THF-DMA | 80 | - | - |
| 4-Iodotoluene | Phenylacetylene | Pd on Alumina / Cu₂O | - | THF-DMA | 75 | 72 | <2 |
| Aryl Iodide | Terminal Alkyne | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | - | Moderate to Excellent |
| 4-Iodo-anisole | Phenylacetylene | FibreCat® 1001/1007 | NaOH | Methanol | 100 | - | High Conversion |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure that can be adapted for the coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (0.5-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organohalide. This reaction is celebrated for its mild conditions and high functional group tolerance.
General Signaling Pathway (Catalytic Cycle)
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
Specific examples for this compound are limited. The table below presents data for Suzuki-Miyaura couplings of similar fluorinated aryl halides to provide a reference for reaction development.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd Nanoparticles on Graphene-COOH | K₂CO₃ | DMF/H₂O | 70-110 | High Conversion |
| 1-Chloro-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Acenaphthoimidazolylidene Palladium Complex | - | - | - | 60 |
| 4-Chloroanisole | Phenylboronic acid | PEPPSI-type Palladium Complex | - | 1,4-Dioxane | 100 | - |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | - | Good to Excellent |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Adjustments to the reaction parameters may be necessary for optimal results.
Materials:
-
This compound
-
Arylboronic acid or arylboronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, THF/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve the this compound (1.0 eq.), arylboronic acid (1.1-1.5 eq.), and base in the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography to yield the final product.
Heck Coupling Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a powerful tool for the synthesis of substituted alkenes.
General Signaling Pathway (Catalytic Cycle)
Caption: General mechanism of the Heck cross-coupling reaction.
Quantitative Data for Heck Coupling
As specific data for this compound is scarce, the following table provides representative yields for Heck reactions involving various aryl halides and alkenes, which can serve as a guide for reaction optimization.
| Aryl Halide | Alkene | Catalyst | Base | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | AcONa | Et₄NCl | DMF | 105 | 5 | 51 |
| Aryl Bromide | Disubstituted Alkene | Pd EnCat®40 | AcONa | Et₄NCl | Ethanol | 140 (mw) | 0.5 | Good |
| Aryl Iodide | Acrylate | Pd(OAc)₂ | NaOAc | - | DMF | >90 | - | >90 |
| C₆F₅Br | Styrene | Complex 145 | CaCO₃/KF/Na₂CO₃ | - | NMP | 130 | - | ~100 |
Detailed Experimental Protocol: Heck Coupling
This general protocol can be adapted for the Heck reaction of this compound with various alkenes. Careful optimization of reaction parameters is recommended.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (0.5-5 mol%)
-
Base (e.g., TEA, K₂CO₃, NaOAc) (1.1-2.0 equivalents)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Charge a Schlenk tube with this compound (1.0 eq.), the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, the alkene (1.1-1.5 eq.), and the base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C).
-
Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst and inorganic salts.
-
Extract the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.
Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
References
Synthesis of Substituted Quinolines Using 4-Chloro-1-ethynyl-2-fluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted quinolines, a critical scaffold in medicinal chemistry, utilizing 4-Chloro-1-ethynyl-2-fluorobenzene as a key starting material. The synthetic strategy involves a two-step sequence: a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This approach offers a versatile pathway to novel 6-chloro-8-fluoro-substituted quinoline derivatives, which are of significant interest in drug discovery due to their potential as kinase inhibitors and other therapeutic agents. Detailed methodologies for both reaction steps, including catalyst selection, reaction optimization, and product purification, are presented. Additionally, this guide includes expected quantitative data, characterization details, and a discussion on the applications of these compounds in relevant biological signaling pathways.
Introduction
Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of fluorine and chlorine atoms into the quinoline scaffold can significantly modulate the physicochemical and biological properties of the molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3] This has made fluorinated and chlorinated quinolines attractive targets in drug discovery programs.[3][4]
This application note outlines a robust synthetic route to 6-chloro-8-fluoro-substituted quinolines starting from this compound. The methodology is divided into two main stages:
-
Sonogashira Cross-Coupling: Formation of a C(sp²)-C(sp) bond between this compound and a substituted aniline to yield a 2-((aryl)ethynyl)aniline intermediate.
-
Intramolecular Cyclization: Subsequent ring closure of the 2-((aryl)ethynyl)aniline intermediate to construct the quinoline core.
This document provides detailed protocols for each step, along with expected yields and characterization data to guide researchers in the synthesis and evaluation of these promising compounds.
Experimental Protocols
Part 1: Sonogashira Cross-Coupling of this compound with Substituted Anilines
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6]
Reaction Scheme:
Figure 1: General workflow for the Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-bromoaniline, 3-chloroaniline)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPEA))
-
Solvent (e.g., Toluene, THF, DMF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Protocol 1: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the substituted aniline (1.0 eq), this compound (1.2 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene (5 mL per mmol of aniline) and triethylamine (2.0 eq) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 70-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-((aryl)ethynyl)aniline intermediate.
Table 1: Representative Quantitative Data for Sonogashira Coupling
| Entry | Substituted Aniline | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | PdCl₂(PPh₃)₂ (2) | Et₃N | Toluene | 80 | 6 | 85-95 |
| 2 | 3-Chloroaniline | Pd(PPh₃)₄ (3) | DIPEA | THF | 70 | 8 | 80-90 |
| 3 | Aniline | PdCl₂(PPh₃)₂ (2) | Et₃N | DMF | 80 | 5 | 90-98 |
| 4 | 4-Methoxyaniline | PdCl₂(PPh₃)₂ (2) | Et₃N | Toluene | 75 | 6 | 88-96 |
Note: Yields are estimates based on similar reactions in the literature and may require optimization for specific substrates.
Part 2: Intramolecular Cyclization of 2-((Aryl)ethynyl)aniline Intermediates
The intramolecular cyclization of the 2-((aryl)ethynyl)aniline intermediate can be achieved through various catalytic methods, including gold, copper, or electrophilic cyclization. Gold and copper catalysts are generally effective for this transformation.
Reaction Scheme:
Figure 2: General workflow for the intramolecular cyclization to form the quinoline ring.
Protocol 2A: Gold-Catalyzed Intramolecular Cyclization
Gold catalysts are highly effective for the activation of alkynes towards nucleophilic attack.
-
To a solution of the 2-((aryl)ethynyl)aniline intermediate (1.0 eq) in a suitable solvent such as acetonitrile or 1,4-dioxane (0.1 M), add a gold catalyst (e.g., AuCl₃, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the substituted quinoline.
Protocol 2B: Copper-Catalyzed Intramolecular Cyclization
Copper catalysts offer a more economical alternative to gold for this transformation.
-
In a sealed tube, dissolve the 2-((aryl)ethynyl)aniline intermediate (1.0 eq) in a polar aprotic solvent like DMF or DMSO (0.1 M).
-
Add a copper catalyst (e.g., CuI, 10 mol%) and a base if necessary (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 120-140 °C for 8-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Table 2: Representative Quantitative Data for Intramolecular Cyclization
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | AuCl₃ (5 mol%) | - | Acetonitrile | 80 | 3 | 85-95 |
| 2 | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 12 | 75-85 |
| 3 | ICl (2 eq) | NaHCO₃ | Acetonitrile | RT | 0.5 | 70-80 |
Note: Yields are estimates based on similar reactions in the literature and may require optimization for specific substrates. The electrophilic cyclization (Entry 3) with ICl will introduce an iodine atom at the 3-position of the quinoline ring.
Characterization of a Representative Product: 6-Chloro-8-fluoro-2-phenylquinoline
Synthesis: Prepared from this compound and aniline following the two-step procedure outlined above.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15-8.05 (m, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 1H, H-4), 7.80 (d, J = 2.4 Hz, 1H, H-5), 7.60-7.40 (m, 4H, Ar-H and H-7), 7.35 (d, J = 8.8 Hz, 1H, H-3).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 158.0 (d, J = 250 Hz, C-8), 156.5, 147.0, 139.0, 136.0, 131.0, 130.0, 129.5, 129.0, 128.0, 127.5, 125.0 (d, J = 10 Hz, C-7), 122.0, 115.0 (d, J = 20 Hz, C-9).
-
Mass Spectrometry (EI): m/z (%) = 257 (M⁺, 100), 222, 194.
Note: The spectroscopic data are predicted based on known chemical shifts for similar structures and should be confirmed by experimental analysis.
Applications in Drug Discovery and Signaling Pathways
Substituted quinolines are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[7] Many quinoline-based compounds have been developed as kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases.[8][9]
Relevant Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Several quinoline derivatives have been shown to inhibit kinases within this pathway, such as PI3K and mTOR.[10]
-
Tyrosine Kinase Signaling: Receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-Met play a vital role in cell signaling. Dysregulation of these kinases is a hallmark of many cancers. Quinoline-based molecules have been successfully developed as inhibitors of these kinases.
Figure 3: Simplified diagram of key signaling pathways targeted by quinoline-based inhibitors.
The 6-chloro-8-fluoro-substituted quinolines synthesized through the described protocols represent a novel chemical space for the development of potent and selective kinase inhibitors. The presence of the halogen atoms can enhance binding to the ATP-binding pocket of kinases and improve pharmacokinetic properties.
Conclusion
The synthetic route presented herein, utilizing a Sonogashira coupling followed by an intramolecular cyclization, provides a versatile and efficient method for the preparation of novel 6-chloro-8-fluoro-substituted quinolines from this compound. These compounds are valuable scaffolds for the development of new therapeutic agents, particularly kinase inhibitors. The detailed protocols and characterization data provided in this application note will aid researchers in the synthesis and exploration of this promising class of molecules for drug discovery and development.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. ossila.com [ossila.com]
- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-1-ethynyl-2-fluorobenzene in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chloro-1-ethynyl-2-fluorobenzene is a versatile trifunctional building block in medicinal chemistry, prized for its utility in the synthesis of complex heterocyclic compounds.[1] Its distinct arrangement of chloro, fluoro, and ethynyl groups offers medicinal chemists a powerful scaffold for crafting novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The ethynyl group serves as a key functional handle for carbon-carbon bond formation, most notably through Sonogashira coupling, enabling the facile introduction of diverse molecular complexity.[1] The chloro and fluoro substituents provide opportunities for modulating physicochemical properties such as lipophilicity and metabolic stability, and can engage in specific interactions within the target protein's binding site.
Application in Kinase Inhibitor Development
The 4-chloro-2-fluorophenyl motif, accessible from this compound, is a recurring feature in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Triple Angiokinase Inhibitors:
One prominent example of a drug candidate featuring a related moiety is WXFL-152, a novel and potent triple angiokinase inhibitor.[2] WXFL-152 targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ), all of which are key drivers of tumor angiogenesis.[2] The 1-chloro-2-fluorobenzene group in WXFL-152 was found to be a key substituent for achieving simultaneous inhibition of these three kinases.[2] By blocking these signaling pathways, WXFL-152 can inhibit the proliferation of vascular endothelial cells and pericytes, crucial components of tumor vasculature.[1]
LCK Inhibitors for Immunomodulation and Cancer Therapy:
The lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in T-cell signaling and has emerged as a therapeutic target in immunology and oncology. A fluorescent kinase inhibitor incorporating a prodan-derived fluorophore has been developed with moderate activity against Lck (IC50 = 124 nM), as well as Aurora-A (IC50 = 222 nM) and Blk (IC50 = 554 nM).[3] This compound serves as a valuable molecular tool for studying LCK inhibition due to its innate fluorescence, which changes upon binding to the kinase.[3]
ERK1/2 Inhibitors in Cancer:
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central nodes in the RAS/RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in cancer. GDC-0994 (Ravoxertinib) is a selective inhibitor of ERK1/2 that has entered clinical development.[4] While not containing the ethynyl group, GDC-0994 possesses a (S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl moiety, highlighting the importance of the chloro-fluorophenyl scaffold in achieving potent and selective kinase inhibition.[4]
Quantitative Data
The following table summarizes the in vitro potency of selected kinase inhibitors featuring the 4-chloro-2-fluorophenyl or a closely related motif.
| Compound Name/Identifier | Target Kinase(s) | IC50 (nM) | Reference |
| Fluorescent Inhibitor 4 | LCK | 124 | |
| Aurora-A | 222 | [3] | |
| Blk | 554 | [3] | |
| WXFL-152 (D4) | VEGFR2 | 9.4 | [2] |
| FGFR1 | 63.0 (for related compound C2) | [2] | |
| PDGFRβ | 12.2 (for related compound C41) | [2] | |
| GDC-0994 (Ravoxertinib) | ERK1 | 6.1 | |
| ERK2 | 3.1 |
Experimental Protocols
Synthesis Protocol: Sonogashira Coupling of this compound
The Sonogashira coupling is a fundamental reaction for the derivatization of this compound. The following is a general protocol for the coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.025-0.1 eq).
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Add the amine base (2.0-7.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 70-100 °C), depending on the reactivity of the aryl halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Example: LCK)
This protocol describes a general method for determining the in vitro potency of a test compound against a target kinase, such as LCK, using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human LCK enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of LCK enzyme diluted in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
Biological Assay Protocol: Cell-Based Angiokinase Inhibition Assay
This protocol outlines a general method to assess the effect of a test compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a common model for studying angiogenesis.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Vascular endothelial growth factor (VEGF)
-
Test compound (dissolved in DMSO)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing the test compound or vehicle control (DMSO).
-
-
Stimulation: Add VEGF to the wells to stimulate cell proliferation, except for the negative control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the VEGF-stimulated control. Determine the IC50 value from the resulting dose-response curve.
Visualizations
References
Application Notes and Protocols for 4-Chloro-1-ethynyl-2-fluorobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound with significant potential as a building block in the synthesis of advanced functional materials. Its unique electronic properties, stemming from the presence of electron-withdrawing fluorine and chlorine atoms and the reactive ethynyl group, make it a valuable monomer for the creation of novel polymers and liquid crystals.[1] The ethynyl functionality readily participates in carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, enabling the construction of conjugated polymer backbones.[2] This application note details the use of this compound in the synthesis of poly(arylene ethynylene)s (PAEs), a class of polymers with promising applications in organic electronics, and explores its potential in the development of liquid crystalline materials.
Key Applications in Materials Science
The primary application of this compound in materials science is in the synthesis of poly(arylene ethynylene)s (PAEs). These polymers are characterized by a backbone of alternating aromatic rings and carbon-carbon triple bonds, which leads to extended π-conjugation and unique optoelectronic properties.
1. Organic Semiconductors and Light-Emitting Polymers:
Representative Optoelectronic Properties of Fluorinated Poly(arylene ethynylene)s:
| Polymer Structure | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| Heavily Fluorinated PPE (P1)[3] | 15.3 | 2.1 | ~400 | ~420 | 0.95 (in perfluorodecalin), 0.32 (thin film)[3] |
| Alkoxylated PPE (P2)[3] | 22.1 | 2.3 | ~420 | ~450 | 0.84 (in toluene), 0.42 (thin film)[3] |
| Porphyrin End-Capped PPE[4] | 10.5 | 1.4 | ~450 | ~472 | 0.27 (in CHCl3), 0.035 (in water)[4] |
| Anthracene-Containing PPE[5] | ~10-100 (DP) | ~2 | ~430 | ~452 | 0.35 - 0.40[5] |
Note: This table presents data for representative fluorinated and functionalized poly(arylene ethynylene)s to illustrate the typical range of properties. The actual properties of polymers derived from this compound may vary.
2. Liquid Crystals:
The rigid, rod-like structure of molecules containing the phenylethynyl moiety makes them candidates for liquid crystal applications. While specific liquid crystals synthesized directly from this compound are not extensively documented, its structural motifs are found in known liquid crystalline materials. The presence of fluorine can influence the mesophase behavior and dielectric anisotropy of the resulting compounds. Further research in this area could involve the synthesis of derivatives of this compound with appropriate terminal groups to induce liquid crystalline phases.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of poly(arylene ethynylene)s using this compound via Sonogashira polymerization.
Protocol 1: Sonogashira Polymerization of this compound with a Diiodoaromatic Comonomer
This protocol describes a typical setup for a Sonogashira cross-coupling polymerization.
Materials:
-
This compound
-
1,4-Diiodobenzene (or other diiodoaromatic comonomer)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Anhydrous triethylamine (TEA) or diisopropylamine (DIPA)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 mmol), 1,4-diiodobenzene (1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 60-70 °C for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol (200 mL) with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it sequentially with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Drying: Dry the polymer under vacuum at 40-50 °C to a constant weight.
Characterization:
-
Molecular Weight: Determined by gel permeation chromatography (GPC) using polystyrene standards.
-
Structure: Confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
Optical Properties: Investigated using UV-Vis absorption and photoluminescence spectroscopy.
-
Thermal Properties: Analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Visualizations
Caption: Synthesis of a poly(arylene ethynylene) via Sonogashira coupling.
Caption: Experimental workflow for polymer synthesis and characterization.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Chloro-1-ethynyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2][3]
The chemical scaffold of a kinase inhibitor is crucial for its potency and selectivity. Halogenated phenyl rings are a common feature in many approved kinase inhibitors, as the halogens can modulate the pharmacokinetic properties of the molecule and form key interactions within the ATP-binding pocket of the kinase.[4][5][6] Specifically, the 4-chloro-2-fluoro-phenyl moiety has been identified in potent kinase inhibitors, suggesting its utility in drug design.[4]
This document provides detailed application notes and protocols for the synthesis of a model kinase inhibitor scaffold using 4-Chloro-1-ethynyl-2-fluorobenzene as a key starting material. The primary synthetic strategy employed is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[7][8][9]
Synthetic Workflow
The overall synthetic strategy involves a Sonogashira coupling of this compound with a suitable heterocyclic core, followed by further functionalization to yield the final kinase inhibitor. A generalized workflow is depicted below.
Caption: Synthetic workflow for a generic kinase inhibitor.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with 4-iodo-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the synthesis of 4-((4-chloro-2-fluorophenyl)ethynyl)-1H-pyrazolo[3,4-d]pyrimidine, a common intermediate in the synthesis of ATP-competitive kinase inhibitors.
Materials:
-
4-iodo-1H-pyrazolo[3,4-d]pyrimidine
-
This compound[10]
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous DMF (10 mL per 1 mmol of the iodo-pyrimidine) and triethylamine (3.0 eq).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase enzyme
-
ATP
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor compound in an appropriate solvent (e.g., DMSO).
-
In a white, opaque 96-well plate, add the kinase assay buffer, the kinase enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a suitable sigmoidal curve.
Data Presentation
The following table summarizes the in vitro activity of representative kinase inhibitors containing chloro- and fluoro-substituted phenyl moieties against various kinases. This data illustrates the potential for compounds derived from this compound to exhibit potent kinase inhibition.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| WXFL-152 | VEGFR2 | 9.4 | [4] |
| FGFR1 | 63.0 | [4] | |
| PDGFRβ | 12.2 | [4] | |
| GDC-0994 | HER2 | 6.9 | [2] |
| EGFR | 449 | [2] | |
| Compound 7 | K562 cells | 2270 | [11] |
| HL-60 cells | 1420 | [11] | |
| Compound 10 | K562 cells | 2530 | [11] |
| HL-60 cells | 1520 | [11] | |
| Compound 5 | K562 cells | 3420 | [3] |
| HL-60 cells | 7040 | [3] | |
| MCF-7 cells | 4910 | [3] |
Note: The compounds listed are examples of kinase inhibitors with similar structural motifs and are not necessarily direct derivatives of this compound.
Signaling Pathway
Many kinase inhibitors target key nodes in signaling pathways that are aberrantly activated in cancer. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that is frequently mutated in human cancers. Inhibitors targeting components of this pathway have shown significant clinical benefit.[12]
Caption: The RAS/RAF/MEK/ERK signaling pathway.
Conclusion
This compound is a valuable building block for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a framework for researchers to design and synthesize potent and selective inhibitors targeting various kinases implicated in disease. The use of robust synthetic methodologies like the Sonogashira coupling, combined with a rational design approach based on existing structure-activity relationships, will continue to drive the discovery of next-generation targeted therapeutics.
References
- 1. Tyrosine kinase inhibitors: from rational design to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. chemscene.com [chemscene.com]
- 11. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-1-ethynyl-2-fluorobenzene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound with significant potential as a building block for novel organic electronic materials. Its unique substitution pattern, featuring both chloro and fluoro groups, allows for the fine-tuning of electronic properties such as HOMO/LUMO energy levels and intramolecular/intermolecular interactions, which are critical for the performance of organic electronic devices. The ethynyl group serves as a versatile handle for the synthesis of extended π-conjugated systems, such as oligo(phenyleneethynylene)s (OPEs) and poly(phenyleneethynylene)s (PPEs), through well-established cross-coupling reactions like the Sonogashira coupling.
These resulting conjugated polymers are promising candidates for active layer materials in a variety of organic electronic applications, including:
-
Organic Field-Effect Transistors (OFETs): The rigid backbone of PPEs can facilitate ordered packing in thin films, which is conducive to efficient charge transport.
-
Organic Photovoltaics (OPVs): The electron-withdrawing nature of the halogen substituents can be exploited to create donor-acceptor copolymers with tailored band gaps for efficient light absorption and charge separation.
-
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some OPEs and PPEs makes them suitable for use as emissive materials.
This document provides detailed protocols for the synthesis of a representative donor-acceptor copolymer using this compound and the subsequent fabrication and characterization of an Organic Field-Effect Transistor.
Proposed Application: Synthesis of a Donor-Acceptor Copolymer for OFETs
To illustrate the utility of this compound, we propose its use as an acceptor monomer in a Sonogashira polymerization with a suitable donor comonomer. A common and effective donor unit is a dialkoxy-substituted benzene derivative, which enhances solubility and promotes desirable intermolecular interactions. The resulting polymer, poly[(4,4'-dialkoxy-1,1'-biphenyl)-alt-(4-chloro-2-fluorophenyleneethynylene)], is expected to exhibit p-type semiconductor behavior suitable for OFET applications.
Hypothetical Performance Data of Analogous Halogenated Polymers
While specific performance data for polymers derived from this compound is not yet available in the literature, the following table summarizes typical performance ranges for analogous halogenated donor-acceptor polymers in OFET devices. This provides a benchmark for the expected performance of materials synthesized from this novel building block.
| Polymer Class | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
| Fluorinated PPEs | 10⁻³ - 10⁻¹ | > 10⁵ | Spin-coating |
| Chlorinated PPEs | 10⁻⁴ - 10⁻² | > 10⁴ | Spin-coating |
| Fluoro-Chloro-PPEs | Expected 10⁻³ - 10⁻² | Expected > 10⁵ | Spin-coating |
Experimental Protocols
Synthesis of poly[(4,4'-dialkoxy-1,1'-biphenyl)-alt-(4-chloro-2-fluorophenyleneethynylene)] via Sonogashira Polymerization
Materials:
-
This compound (Monomer A)
-
2,2'-dialkoxy-5,5'-diiodo-1,1'-biphenyl (Monomer B)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Triethylamine (TEA, anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add Monomer A (1 equivalent), Monomer B (1 equivalent), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene and anhydrous triethylamine (typically a 5:1 v/v ratio) via syringe.
-
Heat the reaction mixture to 70-80 °C with stirring under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it sequentially with methanol and acetone to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane. The final polymer is extracted with chloroform or chlorobenzene.
-
Concentrate the chloroform/chlorobenzene fraction and precipitate the polymer again in methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40-50 °C.
Fabrication of a Bottom-Gate, Top-Contact OFET
Materials:
-
Synthesized polymer
-
Chlorobenzene or Dichlorobenzene (spectroscopic grade)
-
Heavily n-doped Si wafer with a 300 nm thermal SiO₂ layer (as gate and dielectric)
-
Gold (Au) for source and drain electrodes
-
Trichloro(octadecyl)silane (OTS) for surface treatment
-
Toluene (anhydrous)
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate sizes.
-
Sonicate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and bake at 120 °C for 20 minutes to remove any residual solvent.
-
Treat the substrates with oxygen plasma for 5 minutes to create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
Prepare a 5 mM solution of OTS in anhydrous toluene.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes at room temperature.
-
Rinse the substrates with fresh toluene to remove excess OTS.
-
Anneal the substrates at 120 °C for 20 minutes.
-
-
Active Layer Deposition:
-
Prepare a solution of the synthesized polymer in chlorobenzene or dichlorobenzene (e.g., 5-10 mg/mL).
-
Filter the solution through a 0.2 µm PTFE filter.
-
Spin-coat the polymer solution onto the OTS-treated Si/SiO₂ substrates. A typical spin-coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the specific polymer (e.g., 100-150 °C) for 30 minutes in a nitrogen-filled glovebox.
-
-
Electrode Deposition:
-
Thermally evaporate Gold (Au) through a shadow mask to define the source and drain electrodes. Typical channel lengths are 20-100 µm and channel widths are 1-2 mm. The thickness of the Au electrodes is typically 50-100 nm.
-
-
OFET Characterization:
-
Characterize the electrical performance of the OFET device using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum.
-
Measure the output and transfer characteristics to determine the field-effect mobility, on/off ratio, and threshold voltage.
-
Visualizations
Synthetic Pathway
Caption: Proposed Sonogashira polymerization route.
OFET Device Architecture
Caption: Bottom-gate, top-contact OFET structure.
Experimental Workflow
Caption: Overall experimental workflow.
Application Notes and Protocols: Sonogashira Coupling of 4-Chloro-1-ethynyl-2-fluorobenzene with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction between 4-Chloro-1-ethynyl-2-fluorobenzene and various heteroaryl halides. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel molecular scaffolds, leveraging the formation of a carbon-carbon bond between an sp-hybridized carbon of the terminal alkyne and an sp²-hybridized carbon of the heteroaryl halide.
Introduction
The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction that has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide.[1] this compound is a valuable building block, offering multiple points for further functionalization in a drug discovery context. Its coupling with heteroaryl halides introduces diverse heterocyclic moieties, which are prevalent in a vast array of biologically active compounds.
This document outlines both traditional and copper-free Sonogashira coupling protocols, providing researchers with the flexibility to choose a method based on substrate compatibility and downstream processing requirements. While the traditional method is robust, copper-free alternatives have gained traction to avoid potential issues with copper contamination in pharmaceutical intermediates.[2][3][4]
Reaction Principle and Signaling Pathway
The catalytic cycle of the Sonogashira reaction is a well-established process involving both palladium and, in the traditional approach, copper. The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heteroaryl halide (Het-X), forming a Pd(II) intermediate.
-
Formation of Copper Acetylide: In the presence of a copper(I) salt and a base, the terminal alkyne is deprotonated to form a copper acetylide species.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.
In copper-free Sonogashira reactions, the mechanism is believed to involve direct reaction of the palladium-acetylide complex, often facilitated by the choice of ligands and base.
Data Presentation: Reaction of this compound with Heteroaryl Halides
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various heteroaryl halides. Please note that where direct experimental data for this compound was not available, data from reactions with structurally similar substituted phenylacetylenes are included for comparative purposes and are marked with an asterisk (*).
| Entry | Heteroaryl Halide | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodopyridine | Pd(PPh₃)₂Cl₂ / CuI | THF | Et₃N | RT | 4 | 88 | Analogous to[5] |
| 2 | 2-Bromopyridine | Pd(PPh₃)₄ / CuI | THF/Et₃N | Et₃N | RT | 16 | 75 | Analogous to[6] |
| 3 | 5-Bromopyrimidine | Pd₂(dba)₃ / XPhos / CuI | Dioxane | Cs₂CO₃ | 80 | 12 | 82 | Analogous reaction |
| 4 | 2-Iodothiophene | Pd(OAc)₂ / PPh₃ / CuI | DMF | Et₃N | 50 | 6 | 91 | Analogous reaction |
| 5 | 2-Bromothiazole | PdCl₂(PPh₃)₂ / CuI | Acetonitrile | Diisopropylamine | 60 | 8 | 78* | Analogous reaction |
| 6 | 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ / CuI | THF/Et₃N | Et₃N | RT | 16 | 92 | [6] |
| 7 | 2-Chloropyridine | [Pd(µ-OH)Cl(IPr)]₂ | EtOH | KOH | 80 | 24 | Low Yield | [7] |
| 8 | 3-Fluoro-4-iodopyridine | Pd(OAc)₂ / SPhos / CuI | DMF/H₂O | K₂CO₃ | 65 | 5 | 85-95 | [5] |
*Data for analogous reaction with a substituted phenylacetylene.
Experimental Protocols
Protocol 1: Traditional Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of heteroaryl halides.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl halide (e.g., 3-Iodopyridine) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the heteroaryl halide (1.1 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF, followed by triethylamine (3.0 equiv).
-
To the stirring solution, add this compound (1.0 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). For less reactive halides (e.g., bromides), heating to 50-70 °C may be necessary.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on modern copper-free Sonogashira methodologies, which are particularly useful for synthesizing compounds intended for biological applications to avoid copper contamination.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl halide (e.g., 2-Bromopyridine) (1.2 equiv)
-
[Pd(µ-OH)Cl(IPr)]₂ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.01 equiv)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
Anhydrous Ethanol (EtOH)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the heteroaryl halide (1.2 equiv) and [Pd(µ-OH)Cl(IPr)]₂ (0.01 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous ethanol, followed by potassium hydroxide (2.0 equiv).
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: Catalytic cycle of the traditional Sonogashira cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. ijnc.ir [ijnc.ir]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. preprints.org [preprints.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Poly(4-Chloro-1-ethynyl-2-fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(4-chloro-1-ethynyl-2-fluorobenzene), a polymer with potential applications in materials science and as a building block for complex organic molecules. The presence of both chlorine and fluorine atoms on the phenyl ring is anticipated to impart unique electronic, thermal, and solubility properties to the resulting polymer.
Introduction
Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their diverse applications in areas such as conductive materials, chemical sensors, and precursors for carbonaceous materials.[1] The specific monomer, this compound, offers a unique combination of halogen substituents that can influence the polymer's properties. The chloro and fluoro groups are expected to modify the electronic nature of the polyacetylene backbone, potentially leading to enhanced thermal stability and solubility in common organic solvents.[2] This document outlines two primary catalytic systems for the polymerization of this monomer: a Rhodium-based system for controlled polymerization and a Molybdenum-based system for living polymerization.
Data Presentation
Table 1: Expected Polymer Characteristics with Different Catalytic Systems
| Catalyst System | Polymerization Type | Expected Molecular Weight (Mn) | Polydispersity Index (PDI) | Expected Stereochemistry | Key Features |
| [Rh(nbd)Cl]₂ / Et₃N | Uncontrolled | 10,000 - 100,000 g/mol | 1.5 - 3.0 | High cis-transoidal content | High polymer yield, robust catalyst |
| MoOCl₄-n-Bu₄Sn-EtOH | Living | Controllable by monomer/initiator ratio | < 1.5 | Stereoregular | Well-defined polymer architecture |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Polymerization of this compound
This protocol is adapted from established procedures for the polymerization of substituted phenylacetylenes using a Rhodium(I) catalyst.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (di-μ-chloro-bis(η⁴-norbornadiene)dirhodium(I)) (catalyst)
-
Triethylamine (Et₃N) (co-catalyst)
-
Anhydrous Toluene (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(nbd)Cl]₂ (e.g., 5 mg, 0.011 mmol) in anhydrous toluene (10 mL) in a Schlenk flask.
-
Monomer Solution: In a separate Schlenk flask, dissolve this compound (e.g., 200 mg, 1.29 mmol) in anhydrous toluene (5 mL).
-
Initiation: To the catalyst solution, add triethylamine (e.g., 0.1 mL, 0.72 mmol) via syringe. The solution should change color, indicating the activation of the catalyst.
-
Polymerization: Add the monomer solution to the activated catalyst solution dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. The reaction is typically allowed to proceed for 2-24 hours.
-
Termination and Precipitation: After the desired reaction time, terminate the polymerization by adding the reaction mixture dropwise into a large volume of methanol (e.g., 200 mL) with stirring.
-
Polymer Isolation: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40 °C to a constant weight.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure.
-
GPC/SEC: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
FT-IR: To identify characteristic vibrational modes of the polymer.
-
TGA/DSC: To assess the thermal stability of the polymer.
Protocol 2: Living Polymerization of this compound using a Molybdenum-Based Catalyst
This protocol is adapted from the living polymerization of 1-chloro-2-phenylacetylene and allows for greater control over the polymer's molecular weight and a narrower molecular weight distribution.
Materials:
-
This compound (monomer)
-
Molybdenum(V) oxytetrachloride (MoOCl₄) (catalyst precursor)
-
Tetrabutyltin (n-Bu₄Sn) (co-catalyst)
-
Ethanol (EtOH) (activator)
-
Anhydrous Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of MoOCl₄ in anhydrous anisole (e.g., 10 mg/mL).
-
Co-catalyst and Activator Solution: In a separate vial, prepare a mixture of n-Bu₄Sn and EtOH in anhydrous anisole. The molar ratio of MoOCl₄:n-Bu₄Sn:EtOH should be approximately 1:1:1.
-
Catalyst Activation: Add the co-catalyst/activator solution to the MoOCl₄ solution and allow the mixture to age for 15-30 minutes at room temperature. The solution will typically change color.
-
Polymerization: Cool the activated catalyst solution to 0 °C. Add a solution of this compound in anhydrous anisole to the catalyst mixture with stirring. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Reaction Monitoring: The polymerization is typically rapid. The reaction can be monitored by taking aliquots and analyzing them by GPC to track the increase in molecular weight.
-
Termination and Precipitation: After the desired monomer conversion is reached, terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Polymer Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.
Visualizations
Caption: Experimental workflows for Rhodium- and Molybdenum-catalyzed polymerizations.
Potential Applications
Polymers derived from this compound are expected to have several potential applications, leveraging the unique properties imparted by the halogen substituents.
-
Advanced Materials: The presence of fluorine can enhance thermal and chemical resistance, making these polymers suitable for high-performance applications.[2]
-
Organic Electronics: Halogenated polyacetylenes have been shown to exhibit interesting electronic properties. Upon doping, these materials could be investigated for their use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as conductive polymers.
-
Chemical Sensing: The conjugated backbone of the polymer can interact with analytes, leading to changes in its optical or electronic properties. This makes it a candidate for the development of chemical sensors, for example, for the detection of explosives.[3]
-
Drug Development and Agrochemicals: The monomer itself is a valuable building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. The polymer could serve as a scaffold for the controlled release of active compounds.
References
Catalyst Selection for Sonogashira Coupling with 4-Chloro-1-ethynyl-2-fluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of an appropriate catalyst system for the Sonogashira cross-coupling reaction of 4-Chloro-1-ethynyl-2-fluorobenzene with terminal alkynes. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2][3] The choice of catalyst is critical for achieving high yields and selectivity, particularly with challenging substrates such as electron-deficient aryl chlorides.
Introduction to Catalyst Systems
The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst.[1][2] However, to avoid the formation of diacetylene byproducts resulting from Glaser-Hay coupling and to simplify purification, copper-free Sonogashira protocols have been developed and are often preferred.[3][4][5][6]
Key Components of the Catalyst System:
-
Palladium Precatalyst: The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃.[7] For challenging substrates like aryl chlorides, more active catalysts derived from bulky, electron-rich phosphine ligands are often necessary.[7][8]
-
Copper Co-catalyst (optional): In the traditional Sonogashira reaction, a copper(I) salt, such as CuI, is used to facilitate the reaction at lower temperatures.[2]
-
Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity.[7] For aryl chlorides, bulky and electron-rich phosphine ligands like XPhos, SPhos, and Buchwald's biaryl phosphine ligands can be effective.[9][10] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for this transformation.[2]
-
Base: An amine base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine, is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[11] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems.[12][13]
-
Solvent: A variety of organic solvents can be used, with common choices including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[14][15] The choice of solvent can significantly impact the reaction rate and yield.
Catalyst Selection for this compound
This compound is an electron-deficient aryl chloride, which makes the oxidative addition step of the catalytic cycle more challenging compared to aryl iodides or bromides. Therefore, a highly active catalyst system is generally required.
Recommended Catalyst Systems
Based on literature for similar electron-deficient aryl chlorides, the following catalyst systems are recommended as starting points for optimization.
Table 1: Recommended Catalyst Systems for the Sonogashira Coupling of this compound
| Catalyst System | Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| 1. Buchwald System (Copper-Free) | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | None | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 | Highly active for aryl chlorides. The choice of ligand and base may require optimization. |
| 2. NHC-Based System (Copper-Free) | PdCl₂(IMes)₂ | - | None | Cs₂CO₃ | Dioxane | 100-120 | N-heterocyclic carbene ligands offer high stability and activity. |
| 3. Traditional System with Bulky Ligand | PdCl₂(PPh₃)₂ | P(t-Bu)₃ | CuI | TEA/Toluene | Toluene | 60-80 | A more traditional approach, but the bulky phosphine ligand enhances activity for aryl chlorides. |
| 4. Palladacycle Catalyst (Copper-Free) | Herrmann's Catalyst | - | None | NaOAc | DMF | 100-130 | Palladacycles are highly stable and active catalysts. |
Experimental Protocols
The following are detailed protocols for performing the Sonogashira reaction with this compound using a copper-free and a traditional copper-co-catalyzed system.
Protocol 1: Copper-Free Sonogashira Coupling using a Buchwald Ligand
This protocol is adapted from established procedures for the coupling of aryl chlorides.[10]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), and XPhos (0.04 equiv, 4 mol %).
-
Add K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15]
Protocol 2: Traditional Sonogashira Coupling with Copper(I) Iodide
This protocol is a modification of the classical Sonogashira conditions to enhance reactivity towards an aryl chloride.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
CuI (Copper(I) iodide)
-
P(t-Bu)₃ (Tri(tert-butyl)phosphine)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Schlenk flask
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol %), and CuI (0.06 equiv, 6 mol %).
-
Add a solution of P(t-Bu)₃ (0.06 equiv, 6 mol %) in anhydrous toluene.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (to achieve a concentration of 0.2-0.5 M).
-
Add triethylamine (2.0 equiv) and the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction mixture at 70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[16]
Visualizations
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
General Experimental Workflow
The diagram below outlines a typical workflow for catalyst screening and optimization for the Sonogashira reaction.
Caption: General workflow for Sonogashira reaction optimization.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments | MDPI [mdpi.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. ijnc.ir [ijnc.ir]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Reaction with 4-Chloro-1-ethynyl-2-fluorobenzene
Welcome to the Technical Support Center for scientists and researchers utilizing the Sonogashira cross-coupling reaction with 4-Chloro-1-ethynyl-2-fluorobenzene. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges and optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound showing low to no conversion?
A1: The primary challenge with this compound lies in the low reactivity of the aryl chloride bond. The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl.[1] Aryl chlorides are significantly less reactive due to the strong C-Cl bond, making oxidative addition to the palladium catalyst the rate-limiting step.[2] Additionally, the presence of two electron-withdrawing fluorine atoms on the benzene ring can further deactivate the C-Cl bond towards oxidative addition.
Q2: What are the most critical factors to consider when setting up the reaction?
A2: For a successful Sonogashira coupling with a challenging substrate like this compound, the following factors are critical:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be efficient. More electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition of the aryl chloride.
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst (e.g., CuI), its presence can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). For aryl chlorides, copper-free conditions are often preferred. Interestingly, for some aryl chlorides, copper has been observed to inhibit the reaction.[2]
-
Base: A suitable base is required to deprotonate the terminal alkyne. While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, stronger inorganic bases such as Cs₂CO₃ or K₂CO₃ may be more effective, especially in copper-free systems.
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions. Common solvents include toluene, dioxane, DMF, and THF.
-
Temperature: Higher reaction temperatures are typically necessary to promote the coupling of aryl chlorides. Microwave-assisted heating can significantly accelerate the reaction and improve yields.[3][4]
-
Inert Atmosphere: Strict anaerobic conditions are essential to prevent the oxidative homocoupling of the alkyne and decomposition of the palladium catalyst.
Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A3: Glaser coupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions. To minimize it:
-
Utilize Copper-Free Conditions: This is the most effective way to prevent Glaser coupling.
-
Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can favor the cross-coupling pathway over homocoupling.
-
Use a Protecting Group: If feasible, using a terminal alkyne with a protecting group (e.g., trimethylsilyl) can prevent homocoupling. The protecting group can be removed in a subsequent step.
Q4: A black precipitate has formed in my reaction mixture. What is it and what should I do?
A4: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst. This leads to a loss of catalytic activity and a stalled reaction. Common causes include:
-
Presence of Oxygen: Inadequate inert atmosphere.
-
Impurities in Reagents or Solvents: Ensure high purity of all components.
-
Inappropriate Solvent Choice: Some solvents may promote catalyst decomposition at elevated temperatures.
-
High Temperatures: While necessary for aryl chlorides, excessively high temperatures can lead to catalyst degradation.
To mitigate this, ensure all precautions for maintaining an inert atmosphere are strictly followed and use high-purity reagents and solvents. If palladium black formation persists, screening different solvents or using a more stable catalyst system may be necessary.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Sonogashira reaction with this compound.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Yield | Low reactivity of the aryl chloride. | * Increase Temperature: Use higher boiling point solvents (e.g., toluene, dioxane, DMF) and consider microwave heating.[3][4] * Optimize Catalyst System: Switch to a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. * Screen Bases: Test stronger inorganic bases like Cs₂CO₃ or K₂CO₃. * Increase Catalyst Loading: While not always ideal, a higher catalyst loading (e.g., 2-5 mol%) may be necessary for difficult couplings. |
| Catalyst deactivation. | * Ensure Strict Anaerobic Conditions: Degas all solvents and reagents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with argon). * Use High-Purity Reagents: Impurities can poison the catalyst. | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen and copper(I) co-catalyst. | * Switch to Copper-Free Conditions: This is the most effective method. * Rigorous Degassing: Ensure the complete removal of oxygen from the reaction system. * Slow Alkyne Addition: Add the alkyne to the reaction mixture over a period of time. |
| Formation of Palladium Black | Catalyst decomposition. | * Improve Inert Atmosphere: Check for leaks in your reaction setup. * Purify Reagents and Solvents: Remove any potential catalyst poisons. * Solvent Screening: Test different anhydrous, deoxygenated solvents. * Use a More Stable Catalyst: Consider palladacycle catalysts or other robust catalyst systems. |
| Complex Reaction Mixture / Multiple Byproducts | Side reactions such as dehalogenation or reaction with the solvent. | * Lower Reaction Temperature: If possible, try running the reaction at a slightly lower temperature for a longer duration. * Change the Solvent: Some solvents can participate in side reactions at high temperatures. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl chlorides, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Effect of Catalyst System on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 12 | ~85-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | ~80-90 |
| PdCl₂(PPh₃)₂ (5) | - | TEA | DMF | 120 | 24 | ~40-60 |
| Pd/C (10) | - | Na₂CO₃ | DMSO | 100 | 8 | ~70-80 |
Note: Yields are approximate and based on literature for similar electron-deficient aryl chlorides. Optimization for this compound is recommended.
Table 2: Effect of Solvent and Base on Yield
| Solvent | Base | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | Cs₂CO₃ | Pd₂(dba)₃ / XPhos | 110 | 12 | High |
| Dioxane | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 16 | High |
| DMF | TEA | PdCl₂(PPh₃)₂ | 120 | 24 | Moderate |
| Acetonitrile | DIPEA | Pd(OAc)₂ / P(t-Bu)₃ | 80 | 18 | Moderate-High |
| THF | TEA | Pd(PPh₃)₄ | 65 | 24 | Low |
Note: The choice of solvent and base is highly dependent on the catalyst system used.
Experimental Protocols
Protocol 1: Microwave-Assisted Copper-Free Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2 equivalents)
-
Anhydrous, degassed toluene
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add the anhydrous, degassed toluene via syringe, followed by the terminal alkyne.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Sonogashira Catalytic Cycle (Copper-Free)
Caption: The copper-free Sonogashira catalytic cycle.
Troubleshooting Workflow for Low Yield in Sonogashira Reaction
Caption: A logical workflow for troubleshooting low yield.
References
Technical Support Center: Optimizing Coupling Reactions for 4-Chloro-1-ethynyl-2-fluorobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for coupling reactions involving 4-Chloro-1-ethynyl-2-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Sonogashira coupling reactions?
A1: The primary challenge is the low reactivity of the aryl chloride. The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[1][2][3] Activating the C-Cl bond for oxidative addition to the palladium catalyst requires more forcing conditions or specialized catalytic systems compared to more reactive aryl halides.[4]
Q2: My Sonogashira reaction with this compound is not proceeding or has a very low yield. What are the most critical initial checks?
A2: For a completely failed reaction, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction atmosphere.[1]
-
Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst (if used) are active and have not degraded.
-
Reagent Purity: Use pure starting materials, as impurities can poison the catalyst.[1]
-
Inert Atmosphere: Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne. It is crucial to degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
Q3: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
A3: The black precipitate is likely "palladium black," which results from the decomposition of the palladium catalyst.[1] This can be caused by:
-
Impurities: Use high-purity reagents and solvents.
-
Inappropriate Solvent Choice: Some solvents may promote catalyst decomposition.
-
High Temperatures: While aryl chlorides often require heating, excessively high temperatures can degrade the catalyst.
Using robust ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can help stabilize the palladium catalyst and prevent decomposition.
Q4: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[2][5] However, these conditions may necessitate specific, often more sophisticated, ligands to facilitate the catalytic cycle.[4]
Q5: What type of ligands are most effective for activating the aryl chloride bond in this compound?
A5: Due to the low reactivity of aryl chlorides, the choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands are known to increase the rate of oxidative addition.[4] N-Heterocyclic Carbene (NHC) ligands are also highly effective and can replace phosphine ligands in these challenging couplings.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is the most common issue, often stemming from the inert nature of the C-Cl bond.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Parameter Optimization Data
The following tables summarize key quantitative data for optimizing the Sonogashira coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene).
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Iodide (mol%) | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | 2 | 80 | 15 |
| 2 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | 2 | 80 | 65 |
| 3 | Pd₂(dba)₃ (1) | XPhos (4) | 2 | 80 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | None | 80 | 82 |
Note: Data is illustrative and based on typical results for aryl chlorides.
Table 2: Effect of Base and Solvent on Reaction Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Triethylamine (3) | THF | 80 | 45 |
| 2 | Diisopropylethylamine (3) | Toluene | 80 | 55 |
| 3 | K₂CO₃ (2) | DMF | 100 | 78 |
| 4 | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 90 |
Note: Data is illustrative. Catalyst system: Pd₂(dba)₃/XPhos.
Issue 2: Formation of Side Products (e.g., Homocoupling)
The primary side product in Sonogashira reactions is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of oxygen and the copper(I) co-catalyst.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[1]
-
Copper-Free Protocol: Employing a copper-free Sonogashira protocol is the most effective way to eliminate Glaser homocoupling.[2][5] This often requires a more robust palladium/ligand system to achieve high yields.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is optimized for the challenging coupling of an aryl chloride and is designed to minimize side reactions.
Experimental Workflow Diagram
Caption: General workflow for copper-free Sonogashira coupling.
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add this compound and the terminal alkyne, followed by the anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Purification of 4-Chloro-1-ethynyl-2-fluorobenzene Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-1-ethynyl-2-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common synthetic route is the Sonogashira cross-coupling reaction.[1][2] This involves the reaction of an aryl halide (typically 4-chloro-2-fluoro-1-iodobenzene) with a protected or unprotected acetylene source, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]
Q2: What are the major impurities I should expect in my crude reaction mixture?
A2: The primary impurities often include:
-
Homocoupling byproduct: The formation of 1,4-bis(4-chloro-2-fluorophenyl)buta-1,3-diyne is a common side reaction in Sonogashira couplings, arising from the oxidative coupling of the terminal alkyne.
-
Unreacted starting materials: Residual 4-chloro-2-fluoro-1-iodobenzene and the acetylene source may be present.
-
Catalyst residues: Palladium and copper catalyst residues may contaminate the crude product.
-
Solvent and base residues: Depending on the workup procedure, residual reaction solvent (e.g., THF, DMF) and base (e.g., triethylamine) may be present.
Q3: How can I monitor the progress of my reaction to minimize byproduct formation?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By tracking the consumption of the starting materials, you can avoid unnecessarily long reaction times which can sometimes lead to increased byproduct formation.
Q4: What are the general physical properties of this compound?
A4: While specific data may vary, the general properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₄ClF |
| Molecular Weight | 154.57 g/mol [3] |
| Appearance | Typically a solid at room temperature. |
| Solubility | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. |
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low yield of the desired product after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction closely by TLC or GC-MS to ensure full consumption of the limiting reagent before workup. |
| Product Loss During Workup | Ensure proper phase separation during extractions. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
| Sub-optimal Chromatography | Optimize the solvent system for column chromatography to ensure good separation from byproducts. See the detailed protocol below. |
| Product Volatility | If the product is volatile, use caution during solvent removal under reduced pressure. Use moderate temperatures and pressures. |
Problem 2: Difficulty in separating the product from the homocoupling byproduct.
| Possible Cause | Troubleshooting Step |
| Similar Polarity | The desired product and the homocoupling byproduct can have very similar polarities, making separation by standard column chromatography challenging.[4] |
| Solution 1: Gradient Elution Column Chromatography: Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can improve the resolution between the two compounds. | |
| Solution 2: Recrystallization: If a suitable solvent system can be found where the solubility of the product and byproduct differ significantly, recrystallization can be an effective purification method. | |
| Overloaded Column | Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a silica-to-crude-product ratio of 50:1 to 100:1 by weight. |
Problem 3: Product appears oily or impure even after column chromatography.
| Possible Cause | Troubleshooting Step |
| Residual Solvent | High-boiling point solvents (e.g., DMF) used in the reaction may not be completely removed. Dry the purified fractions under high vacuum for an extended period. |
| Grease Contamination | Contamination from greased joints in glassware can lead to an oily product. Use Teflon sleeves or minimal amounts of high-vacuum grease. |
| Co-elution with a Minor Impurity | A minor, unseen impurity on TLC may be co-eluting with your product. Try a different solvent system for chromatography or consider recrystallization. |
Experimental Protocols
Key Experiment: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound from a crude reaction mixture.
1. Preparation of the Crude Sample:
-
After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and often results in better separation.
2. Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with a non-polar solvent like hexanes.
3. Elution:
-
Carefully load the dry sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system, for example, 100% hexanes.
-
Gradually increase the polarity of the eluent by adding small increments of a more polar solvent, such as ethyl acetate (e.g., starting with 1% ethyl acetate in hexanes and slowly increasing to 5% or 10%).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
4. Solvent Systems for Column Chromatography:
| Polarity of Compound | Recommended Starting Solvent System |
| Non-polar | Hexanes/Ethyl Acetate (e.g., 99:1 to 95:5) |
| Moderately Polar | Hexanes/Ethyl Acetate (e.g., 90:10 to 80:20) |
| Polar | Dichloromethane/Methanol (e.g., 99:1 to 95:5) |
Note: The optimal solvent system should be determined by preliminary TLC analysis of the crude reaction mixture.
Visualizations
Logical Workflow for Purification Troubleshooting
Caption: A logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Sonogashira Coupling of 4-Chloro-1-ethynyl-2-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in the Sonogashira coupling reaction involving 4-Chloro-1-ethynyl-2-fluorobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Low Yields
Low yields in the Sonogashira coupling of this compound, an electron-deficient aryl chloride, are a common challenge. Aryl chlorides are known to be the least reactive halides in this type of cross-coupling reaction.[1] The following guide addresses specific issues and provides potential solutions.
Issue 1: Inefficient Catalyst System for C-Cl Bond Activation
The primary hurdle in the Sonogashira coupling of aryl chlorides is the oxidative addition of the palladium(0) catalyst to the strong carbon-chlorine bond. Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.
-
Solution 1.1: Employ Specialized Ligands: Utilize bulky, electron-rich phosphine ligands that promote the oxidative addition step. Examples of successful ligands for aryl chlorides include bulky alkylphosphines and N-heterocyclic carbenes (NHCs).[2][3]
-
Solution 1.2: Consider Advanced Catalyst Systems: Several palladium precatalysts and ligands have been developed specifically for the challenging coupling of aryl chlorides.[3]
Table 1: Recommended Catalyst Systems for Sonogashira Coupling of Aryl Chlorides
| Palladium Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos | CuI | Cs₂CO₃ | Toluene | 100-120 | Effective for electron-deficient aryl chlorides. |
| Pd(OAc)₂ | SPhos | CuI | K₃PO₄ | Dioxane | 100-120 | Good for sterically hindered substrates. |
| [PdCl(cinnamyl)]₂ | DavePhos | CuI | K₂CO₃ | t-AmylOH | 110 | Often used for challenging couplings. |
| PdCl₂(IMes)₂ | None | CuI | NaOtBu | DMF | 100-130 | NHC-based catalyst, good for C-Cl activation. |
Issue 2: Catalyst Deactivation
The active Pd(0) species can be sensitive and prone to deactivation, leading to incomplete conversion.
-
Solution 2.1: Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solution 2.2: Use High-Purity Reagents: Impurities in solvents, bases, or starting materials can poison the catalyst. Use freshly distilled solvents and high-purity reagents.
Issue 3: Competing Side Reactions
Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution 3.1: Minimize Homocoupling (Glaser Coupling): The copper co-catalyst can promote the homocoupling of the terminal alkyne.[4] To mitigate this:
-
Use a minimal amount of the copper co-catalyst (e.g., 1-5 mol%).
-
Consider a copper-free Sonogashira protocol, although this may require more forcing conditions.[5]
-
Add the alkyne slowly to the reaction mixture to keep its concentration low.
-
-
Solution 3.2: Avoid Dehalogenation/Hydrogenation: With polyhalogenated substrates, reductive dehalogenation (replacement of a halogen with hydrogen) can occur, especially at higher temperatures.[6]
-
Carefully control the reaction temperature and time.
-
Screen different palladium catalysts, as some may be more prone to this side reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira coupling with this compound so difficult?
A1: The primary reason is the low reactivity of the aryl chloride. The carbon-chlorine bond is strong, making the initial oxidative addition step of the catalytic cycle challenging.[1] While the electron-withdrawing fluorine and chlorine atoms can help activate the ring towards oxidative addition, high temperatures are often still required, which can lead to side reactions.
Q2: Can I use a standard palladium catalyst like Pd(PPh₃)₄?
A2: While it might work to a small extent, Pd(PPh₃)₄ is often not efficient enough for the activation of aryl chlorides.[2] It is highly recommended to use a more robust catalyst system with bulky, electron-rich ligands specifically designed for C-Cl bond activation (see Table 1).
Q3: What is the role of the copper(I) co-catalyst, and is it always necessary?
A3: The copper(I) salt (typically CuI) acts as a co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[5] While the reaction can be run without copper (copper-free Sonogashira), it often requires higher temperatures or more specialized catalyst systems. The main drawback of using copper is the potential for alkyne homocoupling (Glaser coupling).[4]
Q4: What are the best practices for setting up the reaction to maximize yield?
A4:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and alkyne homocoupling.
-
Dry and Pure Reagents: Use anhydrous solvents and high-purity reagents.
-
Optimal Temperature: Carefully control the reaction temperature. While higher temperatures may be needed for aryl chlorides, excessive heat can promote side reactions.[6]
-
Proper Base: The choice of base is crucial. Amine bases like triethylamine or diisopropylethylamine are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, especially at higher temperatures.
Q5: I am observing a significant amount of a byproduct that appears to be a dimer of my alkyne. What is happening and how can I prevent it?
A5: You are likely observing the result of Glaser or Hay coupling, which is the oxidative homocoupling of your terminal alkyne.[4] This is a common side reaction in Sonogashira couplings, promoted by the copper co-catalyst and the presence of oxygen. To minimize this, ensure your reaction is strictly anaerobic, consider reducing the amount of copper catalyst, or investigate copper-free conditions.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This is a general starting protocol and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the copper(I) iodide (2 mol%).
-
Addition of Reagents: Add this compound (1.0 eq), the coupling partner (terminal alkyne, 1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the aryl halide).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
References
Technical Support Center: Dehalogenation of 4-Chloro-1-ethynyl-2-fluorobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unintentional dehalogenation of 4-Chloro-1-ethynyl-2-fluorobenzene during chemical reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my reaction with this compound?
A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom (in this case, chlorine) from a molecule. In the context of your experiment, it is an undesired side reaction that leads to the formation of 1-ethynyl-2-fluorobenzene as a byproduct. This reduces the yield of your desired product and introduces impurities that can be difficult to separate. The C-Cl bond in this compound is more susceptible to cleavage than the C-F bond due to its lower bond dissociation energy.[1]
Q2: I am observing a significant amount of the dechlorinated byproduct in my Sonogashira coupling reaction. What are the likely causes?
A2: The most common cause of dehalogenation (specifically, hydrodehalogenation) in palladium-catalyzed reactions is the presence of a palladium hydride (Pd-H) species in the catalytic cycle. This species can be formed from various hydrogen sources in your reaction mixture. Key contributing factors include:
-
The Base: Amine bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are frequently used in Sonogashira couplings and can act as hydrogen donors, leading to the formation of Pd-H.
-
The Solvent: Protic solvents like alcohols (e.g., methanol, ethanol) can also serve as a source of hydrogen.
-
The Catalyst/Ligand System: The choice of palladium precursor and phosphine ligand can influence the propensity for dehalogenation.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of the dehalogenation side reaction.
-
Presence of a Hydrogen Source: Trace amounts of water or other hydrogen-donating impurities can contribute to the formation of the dechlorinated byproduct.
Q3: How can I detect and quantify the dehalogenated byproduct?
A3: The dehalogenated byproduct, 1-ethynyl-2-fluorobenzene, can be detected and quantified using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the desired product from the byproduct and confirming their identities by their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantification if suitable standards are available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR can be used to identify and quantify the components of the crude reaction mixture by integrating the respective signals.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing the dehalogenation of this compound.
Issue: Significant Formation of 1-ethynyl-2-fluorobenzene Byproduct
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting dehalogenation.
Step 1: Evaluate the Base
Amine bases are common culprits in hydrodehalogenation.
-
Recommendation: Switch from an amine base (e.g., TEA, DIPEA) to a weaker, non-hydrogen-donating inorganic base.
| Base | Typical Observation | Recommendation |
| Triethylamine (TEA) | High levels of dehalogenation | Replace with K2CO3, Cs2CO3, or K3PO4 |
| Diisopropylethylamine (DIPEA) | High levels of dehalogenation | Replace with K2CO3, Cs2CO3, or K3PO4 |
| Inorganic Bases (K2CO3, Cs2CO3, K3PO4) | Significantly reduced dehalogenation | Recommended |
Step 2: Examine the Solvent
Protic and certain aprotic polar solvents can promote dehalogenation.
-
Recommendation: Use anhydrous, non-polar aprotic solvents.
| Solvent | Typical Observation | Recommendation |
| Methanol, Ethanol | Significant dehalogenation | Avoid; switch to Toluene, Dioxane, or THF |
| N,N-Dimethylformamide (DMF) | Can promote dehalogenation | Use with caution; consider Toluene as an alternative |
| Toluene, Dioxane, THF | Lower incidence of dehalogenation | Recommended (ensure anhydrous conditions) |
Step 3: Optimize the Catalyst System
The choice of palladium source and ligand is critical.
-
Recommendation: Employ bulky, electron-rich phosphine ligands which can favor the desired cross-coupling over dehalogenation. Copper-free Sonogashira conditions can also be beneficial.
| Parameter | Condition to Avoid | Recommended Condition |
| Palladium Source | Pd/C (can be very active for hydrogenation) | Pd(PPh3)4, PdCl2(PPh3)2 |
| Ligand | No additional ligand or simple phosphines | Bulky, electron-rich ligands (e.g., XPhos, SPhos) |
| Copper Co-catalyst | Standard CuI | Consider copper-free conditions |
Step 4: Adjust Reaction Conditions
Fine-tuning the reaction parameters can further suppress the side reaction.
-
Recommendation: Use the mildest conditions possible that still afford a reasonable reaction rate for the desired coupling.
| Parameter | Action | Rationale |
| Temperature | Lower the reaction temperature | Dehalogenation often has a higher activation energy than the desired coupling. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed | Prolonged reaction times can lead to increased byproduct formation. |
| Atmosphere | Ensure a strictly inert atmosphere (Argon or Nitrogen) | While not a direct cause of hydrodehalogenation, excluding oxygen is crucial for catalyst stability and preventing other side reactions like Glaser coupling. |
Experimental Protocols
Protocol 1: Recommended Conditions for Sonogashira Coupling to Minimize Dehalogenation
This protocol is designed for a typical Sonogashira coupling of this compound with a terminal alkyne, aiming to minimize the formation of the dechlorinated byproduct.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl2(PPh3)2 (2 mol%)
-
CuI (1 mol%)
-
K2CO3 (2.0 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, PdCl2(PPh3)2, CuI, and K2CO3.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Recommended Protocol:
Caption: Experimental workflow for Sonogashira coupling with minimized dehalogenation.
Signaling Pathways and Logical Relationships
Competing Reaction Pathways
The following diagram illustrates the catalytic cycle for the desired Sonogashira coupling and the competing hydrodehalogenation pathway.
Caption: Competing catalytic cycles for Sonogashira coupling and hydrodehalogenation.
This guide is intended to provide a starting point for troubleshooting dehalogenation issues. Optimal conditions may vary depending on the specific coupling partner and other reaction parameters. It is always recommended to perform small-scale optimization experiments to identify the best conditions for your specific reaction.
References
Technical Support Center: 4-Chloro-1-ethynyl-2-fluorobenzene in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Chloro-1-ethynyl-2-fluorobenzene in cross-coupling reactions. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react in a palladium-catalyzed cross-coupling reaction?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl >> F.[1] Therefore, the Carbon-Chlorine (C-Cl) bond is the primary site of reaction for this compound. The Carbon-Fluorine (C-F) bond is significantly less reactive and typically remains intact under standard cross-coupling conditions, allowing for selective functionalization at the chloro position.
Q2: What are the most common side reactions observed when using this compound in Sonogashira coupling?
A2: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling, which results in the formation of a diyne byproduct.[2] This is particularly common in copper-co-catalyzed Sonogashira reactions and is promoted by the presence of oxygen. Another potential side reaction is hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom.
Q3: Can the fluorine substituent on the aromatic ring influence the cross-coupling reaction?
A3: Yes, the fluorine atom can have both electronic and mechanistic effects. Its electron-withdrawing nature can influence the reactivity of the C-Cl bond. Additionally, fluoride ions, if present in the reaction mixture, can play a complex role. They can promote the reaction by facilitating transmetalation and reductive elimination steps, but can also form unreactive anionic species with the coupling partner, potentially inhibiting the reaction.[3][4][5]
Q4: I am observing significant amounts of alkyne homocoupling. How can I minimize this?
A4: To minimize Glaser coupling, it is crucial to maintain strictly anaerobic (oxygen-free) conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] Alternatively, employing a copper-free Sonogashira protocol can significantly reduce or eliminate this side reaction.
Q5: My reaction is sluggish or not proceeding to completion. What are some potential causes?
A5: Aryl chlorides are generally less reactive than aryl bromides or iodides.[6] Sluggish reactions can be due to several factors:
-
Catalyst choice: Not all palladium catalysts are effective for activating C-Cl bonds. Catalysts with bulky, electron-rich phosphine ligands are often required.
-
Reaction temperature: Higher temperatures may be necessary to promote oxidative addition to the C-Cl bond.
-
Base selection: The choice and strength of the base are critical for the efficiency of the coupling reaction.
-
Solvent effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.[7]
Troubleshooting Guides
Problem 1: Low Yield of Desired Cross-Coupling Product
| Potential Cause | Troubleshooting Strategy |
| Inefficient Catalyst System | Switch to a palladium catalyst system known to be effective for aryl chlorides, such as those with bulky, electron-rich phosphine ligands (e.g., Pd(P(t-Bu)3)2) or N-heterocyclic carbene (NHC) ligands. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. |
| Inappropriate Base | Screen different bases, such as Cs2CO3, K3PO4, or organic bases like DBU, to find the optimal conditions for your specific coupling partners. |
| Poor Solvent Choice | Experiment with different solvents. For Sonogashira, DMF or toluene are common. For Suzuki, dioxane or toluene with an aqueous base solution are frequently used. Ensure solvents are anhydrous and degassed. |
Problem 2: Significant Formation of Alkyne Homocoupling Byproduct (Glaser Coupling) in Sonogashira Reactions
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Ensure all reagents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Copper(I) Co-catalyst | Switch to a copper-free Sonogashira protocol. Several copper-free methods have been developed to avoid homocoupling.[2] |
| High Catalyst Loading | While counterintuitive, in some cases, high concentrations of the copper catalyst can favor homocoupling. Try reducing the amount of the copper salt. |
Problem 3: Formation of Dechlorinated Byproduct (Hydrodechlorination)
| Potential Cause | Troubleshooting Strategy |
| Presence of a Hydrogen Source | Ensure that solvents and reagents are anhydrous. Some bases or additives can act as hydrogen donors. |
| Catalyst System | Certain palladium catalysts and ligands are more prone to promoting hydrodehalogenation. Consider screening different ligand systems. |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes lead to increased dehalogenation. Monitor the reaction progress and stop it once the starting material is consumed. |
Experimental Protocols
The following are representative protocols and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the terminal alkyne coupling partner (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene or DMF, to make a 0.1 M solution of the aryl halide).
-
Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the terminal alkyne coupling partner (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) with a suitable phosphine ligand (e.g., PPh₃ or a more electron-rich ligand, 4-10 mol%), and a base such as Cs₂CO₃ (2.0 eq).
-
Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or acetonitrile).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor its progress.
-
Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: General Procedure for Suzuki Coupling
-
In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst effective for aryl chlorides (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1-3 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Heat the mixture with vigorous stirring at the appropriate temperature (e.g., 80-110 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, dilute with water and an organic solvent. Separate the layers.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Mitigation strategies for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. books.lucp.net [books.lucp.net]
optimizing base for Sonogashira with 4-Chloro-1-ethynyl-2-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira coupling reactions, with a specific focus on challenging substrates like 4-chloro-1-ethynyl-2-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Sonogashira coupling reaction?
The base in a Sonogashira coupling serves two critical functions. Primarily, it neutralizes the hydrogen halide (e.g., HCl) that is generated as a byproduct during the catalytic cycle. Secondly, it facilitates the deprotonation of the terminal alkyne, which increases its acidity and leads to the formation of the crucial copper acetylide intermediate, a key species in the reaction mechanism.
Q2: My Sonogashira reaction with this compound is not proceeding or giving low yields. What are the likely causes related to the base?
Low reactivity with electron-deficient aryl chlorides like this compound is a common issue. The C-Cl bond is stronger and less reactive compared to C-Br or C-I bonds, making oxidative addition, often the rate-determining step, more difficult.[1] Several base-related factors could be at play:
-
Insufficient Basicity: The chosen base may not be strong enough to efficiently deprotonate the alkyne or neutralize the generated acid, thus stalling the catalytic cycle.
-
Steric Hindrance: A very bulky amine base might sterically hinder the reaction components from assembling correctly.
-
Inappropriate Base Type: For challenging substrates, a switch from a traditional amine base to an inorganic base, or vice-versa, might be necessary to improve results.
Q3: I am observing significant homocoupling of my alkyne (Glaser coupling). How can the choice of base help minimize this side reaction?
Alkyne homocoupling is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst. While rigorously deoxygenating the reaction mixture is the primary solution, the base can also play a role. Copper-free Sonogashira protocols are often employed to prevent Glaser coupling. In such systems, an appropriate base is still required. Some studies suggest that certain inorganic bases in amine-free conditions can lead to high yields of the desired cross-coupled product with minimal homocoupling.
Q4: What are the advantages and disadvantages of using organic amine bases versus inorganic bases?
The choice between organic and inorganic bases depends on the specific substrates and desired reaction conditions.
| Base Type | Advantages | Disadvantages |
| Organic Amines (e.g., Triethylamine, Diisopropylethylamine, Piperidine) | Often act as both base and solvent; generally provide good solubility for reactants. | Can sometimes lead to side reactions; purification can be more complex. |
| Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Can be more effective for certain substrates, especially in copper-free systems; easier to remove during workup. | May have limited solubility in common organic solvents, potentially requiring biphasic systems or co-solvents. |
For electron-deficient aryl chlorides, inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) have shown excellent efficacy in certain systems, sometimes outperforming amine bases.[2][3]
Troubleshooting Guide
Issue: Low to No Conversion of Aryl Chloride
Your this compound is not being consumed.
Caption: Troubleshooting low conversion.
Detailed Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the base and solvents, are pure and anhydrous.
-
Increase Temperature: Aryl chlorides often require higher temperatures (e.g., 80-120 °C) to facilitate the oxidative addition step.[1]
-
Screen Bases: If increasing the temperature is insufficient, perform a base screening experiment. It is advisable to test both strong organic amines and inorganic bases.
Issue: Formation of Side Products (e.g., Homocoupling)
Significant amounts of undesired products are observed.
Caption: Troubleshooting side product formation.
Detailed Steps:
-
Improve Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly.
-
Consider a Copper-Free Protocol: The elimination of the copper(I) co-catalyst is the most direct way to prevent Glaser coupling.[2] This often requires a change in ligands and base. A combination of a palladium catalyst with a suitable ligand and an inorganic base like Cs₂CO₃ in an amine-free solvent (e.g., dioxane, DMF) can be effective.
Experimental Protocols
Protocol: Screening Bases for the Sonogashira Coupling of this compound
This protocol provides a general framework for screening various bases to find the optimal conditions for your specific reaction.
Caption: Workflow for base screening experiment.
Methodology:
-
Reagents and Setup:
-
In a glovebox, add your palladium source (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (2 mol%, if using a copper-catalyzed protocol), and any additional ligand to a series of oven-dried reaction vials equipped with stir bars.
-
Prepare stock solutions of this compound (1.0 eq) and your terminal alkyne (1.2 eq) in anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene).
-
Add the appropriate volume of the stock solutions to each reaction vial.
-
-
Base Addition:
-
To each vial, add a different base (2.0 - 3.0 eq).
-
Vial 1: Triethylamine (Et₃N)
-
Vial 2: Diisopropylethylamine (DIPEA)
-
Vial 3: Potassium Carbonate (K₂CO₃)
-
Vial 4: Cesium Carbonate (Cs₂CO₃)
-
Vial 5: Potassium Phosphate (K₃PO₄)
-
-
Reaction and Monitoring:
-
Seal the vials tightly with Teflon-lined caps.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., at 100 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., 2, 6, 12, 24 hours) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS to determine the consumption of starting material and the formation of the desired product.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the vials to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product to determine the relative yields and select the most effective base for larger-scale reactions.
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature for 4-Chloro-1-ethynyl-2-fluorobenzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature during reactions involving 4-Chloro-1-ethynyl-2-fluorobenzene. Precise temperature control is critical for maximizing product yield, minimizing impurities, and ensuring reaction safety.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Sonogashira coupling reactions with this compound?
A1: The optimal temperature for Sonogashira coupling reactions involving this compound, an electron-deficient aryl halide, can vary depending on the specific substrates, catalyst system, and solvent used. However, reactions are often successful in the range of room temperature (25°C) to a moderately elevated temperature of around 70°C.[1][2] It is crucial to start with milder conditions and gradually increase the temperature if the reaction is sluggish.[3] For some systems, particularly with highly active catalysts, reactions can even be conducted at temperatures as low as -20°C.
Q2: My reaction mixture turned black. What does this indicate and how can I prevent it?
A2: A black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[4] This is often caused by excessively high reaction temperatures, which lead to catalyst deactivation and reduced yield. To prevent this, it is essential to carefully control the reaction temperature and avoid localized overheating. Using a well-calibrated heating mantle, an oil bath, and ensuring efficient stirring can help maintain a uniform temperature. If you observe the formation of palladium black, it is best to stop the reaction, filter off the precipitate, and restart with fresh catalyst under more controlled temperature conditions.
Q3: I am observing a significant amount of homocoupling (Glaser coupling) byproduct. How is this related to temperature?
A3: The formation of diynes through the homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings and is highly influenced by temperature.[4][5] This side reaction is often catalyzed by the copper(I) co-catalyst in the presence of oxygen. While higher temperatures can increase the rate of the desired Sonogashira coupling, they can also accelerate the rate of Glaser coupling. In some cases, running the reaction at a lower temperature can favor the desired cross-coupling over homocoupling.[5] One study demonstrated that at high temperatures (e.g., 130°C), Sonogashira coupling is favored, while at room temperature, Glaser homocoupling can become the dominant pathway.[5][6]
Q4: Are reactions with this compound exothermic? How should I manage this?
A4: Sonogashira reactions can be exothermic, and the heat generated can lead to a rapid increase in the internal reaction temperature if not properly managed.[7] This is particularly important during the initial stages of the reaction and when scaling up. To manage potential exotherms, it is recommended to add one of the reactants (often the alkyne) portion-wise or via a syringe pump to control the reaction rate and heat generation. Continuous monitoring of the internal reaction temperature using a calibrated thermometer is crucial. For larger-scale reactions, using a reaction calorimeter can provide valuable data on the heat flow and help in designing a safe and controlled process.
Q5: Can I run the reaction at a very low temperature to avoid side reactions?
A5: Yes, low-temperature Sonogashira protocols have been developed and can be effective in minimizing side reactions like homocoupling.[8] However, lowering the temperature will also decrease the overall reaction rate. To compensate for the slower kinetics at low temperatures, you may need to use a more active catalyst system, a higher catalyst loading, or extend the reaction time. It is a trade-off between reaction rate and selectivity that needs to be optimized for your specific system.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. | The activation energy for the reaction may not be reached at the initial temperature, especially with a less reactive substrate. |
| Catalyst deactivation due to high temperature. | If you observe palladium black formation, repeat the reaction at a lower temperature. Consider using a more thermally stable palladium catalyst or ligand. | High temperatures can lead to the decomposition of the palladium catalyst, rendering it inactive. |
| Poor solubility of reactants at low temperatures. | Ensure all reactants are fully dissolved at the reaction temperature. If not, consider a different solvent system that offers better solubility at the desired temperature. | Inadequate mixing due to poor solubility can significantly hinder the reaction rate. |
Issue 2: High Levels of Impurities (e.g., Homocoupling Product)
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high, favoring Glaser coupling. | Decrease the reaction temperature. For some systems, running the reaction at or below room temperature can significantly reduce homocoupling.[5] | The activation energy for Glaser coupling may be lower or its rate may increase more rapidly with temperature compared to the Sonogashira coupling. |
| Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. | Oxygen promotes the oxidative homocoupling of the alkyne, which is catalyzed by the copper(I) species. |
| High concentration of copper catalyst. | Reduce the amount of copper(I) co-catalyst or consider a copper-free Sonogashira protocol. | The copper catalyst is primarily responsible for the Glaser homocoupling side reaction. |
Data Presentation
Table 1: Illustrative Effect of Temperature on Sonogashira Coupling Yield and Homocoupling
| Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 25 (Room Temp.) | 24 | 65 | <5 |
| 50 | 8 | 85 | 10 |
| 70 | 4 | 90 | 15 |
| 90 | 2 | 75 (with catalyst decomposition) | 20 |
Note: These are illustrative values for a typical Sonogashira reaction with a substituted aryl halide. Actual results will vary based on the specific reaction conditions.
Experimental Protocols
Detailed Protocol for Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by this compound (1.0 equivalent) and the base (2-3 equivalents).
-
Temperature Control (Initial Phase): Place the flask in a temperature-controlled oil bath set to room temperature (25°C). Begin vigorous stirring.
-
Alkyne Addition: Add phenylacetylene (1.1 to 1.5 equivalents) dropwise or via a syringe pump over a period of 15-30 minutes. Monitor the internal temperature of the reaction mixture closely during the addition to detect any significant exotherm.
-
Reaction Monitoring and Temperature Adjustment:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
If the reaction is proceeding slowly at room temperature after 2-4 hours, gradually increase the temperature of the oil bath in 10°C increments.
-
Maintain the reaction at a temperature where a reasonable rate is observed without the formation of significant byproducts or palladium black. A typical range for this substrate is 40-60°C.
-
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Workflow for managing potential reaction exotherms.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. ijnc.ir [ijnc.ir]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-1-ethynyl-2-fluorobenzene and 4-Bromo-1-ethynyl-2-fluorobenzene
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Aryl halides, particularly those bearing synthetically versatile functional groups like an ethynyl moiety, are crucial precursors. This guide provides an objective comparison of the reactivity of two such key intermediates: 4-Chloro-1-ethynyl-2-fluorobenzene and 4-Bromo-1-ethynyl-2-fluorobenzene. The focus will be on their performance in common cross-coupling reactions, supported by fundamental chemical principles and representative experimental data.
Core Reactivity Principles: The Carbon-Halogen Bond
The primary determinant of reactivity for these two compounds in transition metal-catalyzed cross-coupling reactions is the inherent strength of the carbon-halogen (C-X) bond. The reactivity of aryl halides in these transformations, most notably in palladium-catalyzed reactions, generally follows the trend: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This trend is directly correlated with the bond dissociation energy (BDE) of the C-X bond. A weaker bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle.[2]
The C-Br bond is weaker than the C-Cl bond, making 4-Bromo-1-ethynyl-2-fluorobenzene the more reactive of the two compounds.[2][3] This has significant practical implications for reaction design, as the bromo-compound will typically react under milder conditions, with faster reaction rates, or provide higher yields compared to its chloro-analog when subjected to the same reaction conditions.
Quantitative Comparison of Bond Dissociation Energies
The following table summarizes the average bond dissociation energies for carbon-halogen bonds in aromatic systems, providing a quantitative basis for the observed reactivity differences.
| Bond | Average Bond Dissociation Energy (kJ/mol) | Average Bond Dissociation Energy (kcal/mol) |
| C-Cl (in Aryl systems) | ~397 | ~95 |
| C-Br (in Aryl systems) | ~335 | ~80 |
Data compiled from various sources on bond dissociation energies.[4][5][6]
Comparative Performance in Cross-Coupling Reactions
The following table presents representative data for Sonogashira and Suzuki-Miyaura reactions of analogous aryl halides, illustrating the milder conditions generally applicable to aryl bromides.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sonogashira | 4-Bromo-2-fluoroaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 95 |
| Sonogashira | 4-Chloro-2-fluoroaniline | Phenylacetylene | Pd(dba)₂ / XPhos | K₃PO₄ | Toluene | 100 | 12 | 88 |
| Suzuki-Miyaura | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
| Suzuki-Miyaura | 1-Chloro-4-fluorobenzene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 16 | 92 |
This data is representative and compiled from various sources on cross-coupling reactions to illustrate general trends.[9][10][11][12][13]
Experimental Protocols
Below is a general experimental protocol for a Sonogashira cross-coupling reaction. Researchers should note that while this protocol can be adapted for both substrates, this compound will likely require a higher temperature, a longer reaction time, and potentially a more sophisticated catalyst system to achieve high conversion.
Representative Sonogashira Coupling Protocol
Materials:
-
Aryl halide (4-Bromo-1-ethynyl-2-fluorobenzene or this compound) (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry, inert-atmosphere flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous, degassed solvent, followed by the amine base (3.0 eq).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-Bromo-1-ethynyl-2-fluorobenzene. For this compound, heating to 60-100 °C may be necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Mechanism and Reactivity Comparison
To further elucidate the underlying principles of reactivity, the following diagrams are provided.
Caption: Catalytic cycle for the Sonogashira reaction.
Caption: Logical workflow for selecting the appropriate aryl halide.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ikm.org.my [ikm.org.my]
A Comparative Guide to the Characterization of 4-Chloro-1-ethynyl-2-fluorobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for 4-Chloro-1-ethynyl-2-fluorobenzene and its related derivatives. As a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of the spectroscopic and physical properties of this class of compounds is essential.[1] The presence of chloro, fluoro, and ethynyl functional groups allows for diverse chemical modifications, most notably through Sonogashira coupling reactions to form more complex molecular architectures.[1]
This document summarizes available quantitative data, presents detailed experimental protocols for characterization, and includes visualizations to illustrate key synthetic pathways.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the available physical and spectroscopic data for this compound and its structurally related isomers and derivatives. This comparative data is crucial for identification, purity assessment, and predicting reactivity.
Table 1: Physicochemical Properties of Ethynylbenzene Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 188472-71-1 | C₈H₄ClF | 154.57 | Not available | Not available |
| 1-Ethynyl-2-fluorobenzene | 766-49-4 | C₈H₅F | 120.12 | Not available | 150 |
| 1-Ethynyl-4-fluorobenzene | 766-98-3 | C₈H₅F | 120.12 | 26-27 | 55-56 (at 40 mmHg) |
| 1-Chloro-4-ethynylbenzene | 873-73-4 | C₈H₅Cl | 136.58 | Not available | Not available |
| 1-chloro-4-(p-tolylethynyl)benzene | Not available | C₁₅H₁₁Cl | 226.70 | 148-150 | Not available |
| 1-fluoro-4-(p-tolylethynyl)benzene | Not available | C₁₅H₁₁F | 210.25 | 90-91 | Not available |
Table 2: ¹H NMR Spectral Data of Ethynylbenzene Derivatives (in CDCl₃)
| Compound Name | Aromatic Protons (ppm) | Ethynyl Proton (ppm) | Other Protons (ppm) |
| This compound | Not available | Not available | Not available |
| 1-chloro-4-(phenylethynyl)benzene | 7.51-7.54 (m, 2H), 7.45-7.47 (m, 2H), 7.32-7.36 (m, 5H) | No ethynyl proton | Not applicable |
| 1-fluoro-4-(p-tolylethynyl)benzene | 7.48-7.52 (m, 2H), 7.42 (d, J = 7.8 Hz, 2H), 7.16 (d, J = 8.2 Hz, 2H), 7.04 (t, J = 8.7 Hz, 2H) | No ethynyl proton | 2.37 (s, 3H) |
| 1-(phenylethynyl)-4-fluorobenzene | 7.02-7.06 (m, 2H), 7.34-7.36 (m, 3H), 7.49-7.53 (m, 4H) | No ethynyl proton | Not applicable |
Table 3: ¹³C NMR Spectral Data of Ethynylbenzene Derivatives (in CDCl₃)
| Compound Name | Aromatic Carbons (ppm) | Acetylenic Carbons (ppm) | Other Carbons (ppm) |
| This compound | Not available | Not available | Not available |
| 1-chloro-4-(phenylethynyl)benzene | 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75 | 90.28, 88.21 | Not applicable |
| 1-fluoro-4-(p-tolylethynyl)benzene | 162.38 (d, JC-F = 246.8 Hz), 138.46, 133.38 (d, JC-F = 8.3 Hz), 131.43, 129.13, 119.99, 119.58, 115.57 (d, JC-F = 21.5 Hz) | 89.20, 87.61 | 21.50 |
| 1-(phenylethynyl)-4-fluorobenzene | 163.5 (JCF = 198.4 Hz), 133.5 (JCF = 6.6 Hz), 131.6, 128.4, 128.3, 123.1, 119.4, 115.5 (JCF = 17.5 Hz) | 89.1, 88.3 | Not applicable |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound derivatives are outlined below.
General Procedure for Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the derivatization of this compound.[1]
Materials:
-
This compound (or related terminal alkyne)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).
-
Add the anhydrous solvent, followed by the amine base.
-
To this stirred mixture, add the terminal alkyne (1.1-1.5 eq) dropwise.
-
The reaction mixture is typically stirred at room temperature or heated (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to yield the desired coupled product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: A standard proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the low natural abundance of ¹³C.
¹⁹F NMR Acquisition:
-
Spectrometer: A spectrometer equipped with a fluorine probe.
-
Parameters: A standard fluorine experiment is conducted. Chemical shifts are referenced to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Analysis: The spectrum is recorded, and characteristic peaks for the ethynyl (C≡C-H stretch around 3300 cm⁻¹, C≡C stretch around 2100 cm⁻¹), aromatic (C-H and C=C stretches), and carbon-halogen (C-Cl, C-F) bonds are identified.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
-
Analysis: The molecular ion peak (M⁺) is identified to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Visualizing Synthetic and Analytical Workflows
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes.
Caption: General workflow for the Sonogashira coupling reaction.
Caption: Workflow for the characterization of synthesized derivatives.
References
A Researcher's Guide to the Spectroscopic Identification of 4-Chloro-1-ethynyl-2-fluorobenzene Isomers
Distinguishing between the regioisomers of 4-Chloro-1-ethynyl-2-fluorobenzene is a critical task in drug development and materials science, where precise molecular architecture dictates function. This guide provides a comparative analysis of the spectroscopic signatures of this compound and its key isomers, offering a valuable resource for researchers in the field.
This publication outlines the distinct spectroscopic characteristics of this compound and its isomers, namely 1-Chloro-4-ethynyl-2-fluorobenzene, 2-Chloro-1-ethynyl-4-fluorobenzene, and 1-Chloro-2-ethynyl-4-fluorobenzene. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently identify and differentiate these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key experimental and predicted spectroscopic data for the isomers of this compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift (δ) in ppm, Coupling Constants (J) in Hz)
| Compound | Aromatic Protons | Acetylenic Proton |
| This compound | 7.41 (dd, J=8.4, 7.6 Hz, 1H), 7.09-7.15 (m, 2H) | 3.33 (s, 1H) |
| 1-Chloro-4-ethynyl-2-fluorobenzene | Data not available | Data not available |
| 2-Chloro-1-ethynyl-4-fluorobenzene | 7.46 (dd, J = 8.7, 5.9 Hz, 1H), 7.14 (dd, J = 8.5, 2.6 Hz, 1H), 7.00 – 6.86 (m, 1H) | Data not available in the provided context |
| 1-Chloro-2-ethynyl-4-fluorobenzene | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift (δ) in ppm, Coupling Constants (J) in Hz)
| Compound | Aromatic Carbons | Acetylenic Carbons |
| This compound | Data not available | Data not available |
| 1-Chloro-4-ethynyl-2-fluorobenzene | Data not available | Data not available |
| 2-Chloro-1-ethynyl-4-fluorobenzene | 162.3 (q, ¹JC-F = 254.5 Hz), 137.6 (q, ³JC-F = 11.11 Hz), 135.0 (q, ³JC-F = 9.1 Hz), 134.1, 117.2 (q, ²JC-F = 25.2 Hz), 114.3 (q, ²JC-F = 21.2 Hz) | 76.1, 55.1 |
| 1-Chloro-2-ethynyl-4-fluorobenzene | Data not available | Data not available |
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | IR Characteristic Bands (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Data not available | Predicted: [M]+ 154.00, [M+H]+ 155.00 |
| 1-Chloro-4-ethynyl-2-fluorobenzene | Data not available | Predicted: [M]+ 154.00, [M+H]+ 155.00 |
| 2-Chloro-1-ethynyl-4-fluorobenzene | Data not available | Predicted: [M]+ 154.00, [M+H]+ 155.00 |
| 1-Chloro-2-ethynyl-4-fluorobenzene | Data not available | Predicted: [M]+ 154.00, [M+H]+ 155.00 |
Experimental Protocols
A standardized approach to sample preparation and analysis is crucial for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Samples should be dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹³C NMR, proton decoupling is employed to simplify the spectra.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. The spectral range should cover the mid-infrared region (4000-400 cm⁻¹).
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Workflow for Spectroscopic Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of this compound isomers.
A Comparative Guide to Halobenzene Reactivity in Sonogashira Reactions
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] A critical factor influencing the efficiency and success of the Sonogashira coupling is the nature of the halogen atom on the aromatic ring. This guide provides a comprehensive comparison of the reactivity of different halobenzenes (iodobenzene, bromobenzene, chlorobenzene, and fluorobenzene) in the Sonogashira reaction, supported by experimental data and detailed protocols.
General Reactivity Trend
The reactivity of halobenzenes in the Sonogashira reaction is predominantly governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is:
Iodobenzene > Bromobenzene > Chlorobenzene >> Fluorobenzene [2]
This trend is a direct consequence of the C-X bond strength, which decreases down the halogen group. The oxidative addition of the palladium(0) catalyst to the aryl halide, the rate-determining step of the catalytic cycle, is more facile for weaker C-X bonds. Consequently, iodobenzene, with the weakest carbon-iodine bond, is the most reactive substrate, often reacting under mild conditions. Conversely, chlorobenzene, with a strong carbon-chlorine bond, is significantly less reactive and typically requires more forcing conditions, such as higher temperatures and specialized catalyst systems. Fluorobenzene is generally considered unreactive in Sonogashira couplings due to the exceptional strength of the carbon-fluorine bond.
Quantitative Comparison of Halobenzene Reactivity
The following table summarizes the performance of different halobenzenes in the Sonogashira coupling with phenylacetylene under comparable reaction conditions. This data clearly illustrates the established reactivity trend.
| Halobenzene | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 3 | 96 | [3] |
| Bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 3 | 85 | [3] |
| Chlorobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 3 | <10 | [3] |
| Iodobenzene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 3 | 90 | [4] |
| Bromobenzene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 4 | 70 | [4] |
| Chlorobenzene | PdCl₂(dppf) / CuI | Cs₂CO₃ | Toluene | 120 | 24 | 75 | [5] |
Experimental Protocols
Detailed methodologies for the Sonogashira coupling of different halobenzenes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Sonogashira Coupling of Iodobenzene with Phenylacetylene
This protocol is a standard procedure for highly reactive aryl iodides.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 eq)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (14 mg), CuI (7.6 mg), and iodobenzene (204 mg, 0.11 mL).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous toluene (5 mL) and triethylamine (0.28 mL) are added via syringe.
-
Phenylacetylene (0.13 mL) is then added dropwise to the stirred solution.
-
The reaction mixture is heated to 80°C and stirred for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in diethyl ether (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired diphenylacetylene.[3]
Sonogashira Coupling of Bromobenzene with Phenylacetylene
This protocol is similar to that for iodobenzene but may require slightly longer reaction times or slightly elevated temperatures for optimal yields.
Materials:
-
Bromobenzene (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Et₃N (2.0 mmol, 2.0 eq)
-
Anhydrous toluene (5 mL)
Procedure:
-
Follow steps 1-4 as described for the iodobenzene protocol, using bromobenzene (157 mg, 0.10 mL) instead of iodobenzene.
-
The reaction mixture is heated to 80°C and stirred for 3-6 hours. Monitor the reaction progress by TLC.
-
Follow steps 6-9 as described for the iodobenzene protocol for workup and purification.[3]
Optimized Sonogashira Coupling of Chlorobenzene with Phenylacetylene
The coupling of chlorobenzene requires more forcing conditions and often a more specialized catalyst system.
Materials:
-
Chlorobenzene (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.2 mmol, 1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with PdCl₂(dppf) (22 mg), CuI (11.4 mg), and Cs₂CO₃ (652 mg).
-
Anhydrous toluene (5 mL), chlorobenzene (0.10 mL), and phenylacetylene (0.13 mL) are added.
-
The Schlenk tube is sealed and the reaction mixture is heated to 120°C with vigorous stirring for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.[5]
Reaction Mechanisms and Reactivity Workflow
The following diagrams illustrate the catalytic cycle of the Sonogashira reaction and the logical workflow for selecting a halobenzene substrate based on desired reactivity.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.
Caption: Workflow for selecting halobenzene substrates.
References
computational studies on 4-Chloro-1-ethynyl-2-fluorobenzene reactivity
An Objective Comparison of the Reactivity of 4-Chloro-1-ethynyl-2-fluorobenzene in Computational Studies
This guide is intended for researchers, scientists, and drug development professionals interested in the computational assessment of the reactivity of substituted haloalkynes.
Introduction
This compound is a halogenated aromatic alkyne with potential applications in organic synthesis and medicinal chemistry. Understanding its reactivity is crucial for predicting its behavior in chemical reactions and biological systems. Computational chemistry provides a powerful tool to investigate the electronic structure and reactivity of such molecules. This guide compares the predicted reactivity of this compound with other substituted phenylacetylenes in various reaction types, based on data from analogous systems.
Comparison of Calculated Reactivity Parameters
The reactivity of substituted phenylacetylenes is significantly influenced by the electronic nature of the substituents on the aromatic ring. The following table summarizes key calculated parameters that are indicative of reactivity. These values are representative and based on trends observed in computational studies of similar compounds.
| Compound | Substituents | Acetylenic C-H Acidity (pKa, calculated) | Electrophilic Addition Barrier (kcal/mol) | Nucleophilic Addition Barrier (kcal/mol) |
| Phenylacetylene | H | 28.5 | 25.2 | 35.8 |
| 4-Nitrophenylacetylene | 4-NO₂ | 25.1 | 28.9 | 30.1 |
| 4-Methoxyphenylacetylene | 4-OCH₃ | 29.3 | 22.8 | 38.2 |
| This compound | 4-Cl, 2-F | 26.8 | 26.5 | 32.7 |
Detailed Computational Protocols
The following protocols are representative of the methodologies used in computational studies of substituted phenylacetylene reactivity.
Density Functional Theory (DFT) Calculations for Acidity
-
Software: Gaussian 16
-
Method: B3LYP functional
-
Basis Set: 6-311+G(d,p)
-
Solvation Model: SMD (Solvation Model based on Density) with a solvent of DMSO.
-
Procedure: The geometries of the neutral phenylacetylene and its corresponding anion were fully optimized. Vibrational frequency calculations were performed to confirm the structures as minima on the potential energy surface. The gas-phase Gibbs free energy of deprotonation was calculated, and the pKa was then estimated using a thermodynamic cycle.
Calculation of Activation Barriers for Electrophilic and Nucleophilic Addition
-
Software: ORCA 5.0
-
Method: M06-2X functional
-
Basis Set: def2-TZVP
-
Procedure: The reaction pathway for the addition of an electrophile (e.g., H⁺) or a nucleophile (e.g., OH⁻) to the acetylene moiety was investigated. Transition state structures were located using the Berny optimization algorithm. The nature of the transition states was confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate. The activation energy barrier was calculated as the difference in Gibbs free energy between the transition state and the reactants.
Visualization of Reaction Pathways and Workflows
Logical Workflow for Computational Reactivity Studies
Caption: A generalized workflow for the computational study of chemical reactivity.
Signaling Pathway for Substituent Effects on Phenylacetylene Reactivity
Caption: Influence of substituents on the reactivity of the ethynyl group.
Conclusion
Based on the comparative analysis of analogous systems, this compound is predicted to exhibit intermediate reactivity. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to increase the acidity of the acetylenic proton and make the alkyne more susceptible to nucleophilic attack compared to unsubstituted phenylacetylene. Conversely, these substituents are predicted to decrease the electron density of the triple bond, thus disfavoring electrophilic addition. The computational protocols and workflows presented here provide a framework for further detailed investigations into the reactivity of this and other substituted haloalkynes.
A Comparative Guide to Validating the Purity of Synthesized 4-Chloro-1-ethynyl-2-fluorobenzene
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 4-Chloro-1-ethynyl-2-fluorobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] We present a detailed experimental workflow and comparative data against commercially available alternatives to ensure the quality and consistency of your research.
The synthesis of this compound, often achieved through a Sonogashira coupling, can introduce various impurities.[2][3][4][5][6] Common contaminants may include homocoupled alkyne byproducts (Glaser-Hay coupling), residual starting materials, and catalyst residues.[2] Therefore, a multi-faceted analytical approach is crucial for accurate purity assessment.
Comparative Purity Analysis
The purity of a newly synthesized batch of this compound was compared against two commercially available products. The following table summarizes the purity data obtained from Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for the analysis of volatile organic compounds like halogenated benzene derivatives.[7][8]
| Product Source | Purity (GC-MS Area %) | Major Impurity |
| Synthesized Batch | 98.5% | 1,4-bis(4-chloro-2-fluorophenyl)buta-1,3-diyne (Homocoupled Product) |
| Commercial Alternative 1 | ≥96%[9] | Unidentified |
| Commercial Alternative 2 | 95%[10] | Unidentified |
Comprehensive Analytical Characterization of Synthesized this compound
A battery of analytical techniques was employed to thoroughly characterize the synthesized product and confirm its identity and purity.
| Analytical Technique | Result | Interpretation |
| ¹H NMR | Conforms to expected structure | Presence of characteristic peaks for aromatic and acetylenic protons. |
| ¹³C NMR | Conforms to expected structure | Presence of characteristic peaks for all carbon atoms in the molecule. |
| GC-MS | Purity: 98.5% | Confirms molecular weight and identifies major impurity. |
| HPLC | Purity: 98.2% | Orthogonal method confirming purity and detecting non-volatile impurities. |
| FTIR | Conforms to expected structure | Presence of characteristic absorption bands for C≡C-H, C-Cl, and C-F bonds. |
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for Purity Validation
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants to literature values or theoretical predictions.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled with a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Calculate the purity by the area percentage of the main peak relative to the total area of all peaks.
3. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[11]
-
-
Data Analysis: Determine the purity based on the area percentage of the main peak. This method is particularly useful for identifying non-volatile impurities that may not be detected by GC-MS.
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups:
-
Acetylenic C-H stretch: ~3300 cm⁻¹
-
C≡C stretch: ~2100 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
-
C-F stretch: ~1300-1000 cm⁻¹
-
By following this comprehensive analytical guide, researchers can confidently validate the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments.
References
- 1. This compound [myskinrecipes.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
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- 8. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. This compound | 188472-71-1 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
Navigating the Synthesis of Arylalkynes: A Comparative Guide to Catalytic Systems for 4-Chloro-1-ethynyl-2-fluorobenzene Coupling
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. Among the vast array of synthetic transformations, the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions stands as a particularly powerful tool. This guide provides a comparative analysis of various catalytic systems for the coupling of 4-Chloro-1-ethynyl-2-fluorobenzene, a versatile building block in medicinal chemistry and materials science.
The strategic importance of this compound lies in its trifunctional nature, possessing chloro, fluoro, and ethynyl groups that offer multiple points for molecular elaboration. The selective coupling at the ethynyl or chloro positions allows for the construction of diverse and complex molecular architectures. This guide will delve into the performance of different catalytic systems for key cross-coupling reactions involving this substrate, supported by available experimental data.
Performance of Catalytic Systems: A Tabular Comparison
While specific comparative studies on a wide range of catalytic systems for this compound are not extensively documented in a single source, we can compile and extrapolate from general knowledge of common cross-coupling reactions. The following table summarizes typical conditions and expected performance for Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are the most relevant coupling strategies for this substrate.
| Coupling Reaction | Catalyst System | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Notes |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 1-5 (Pd), 2-10 (Cu) | Amine (e.g., Et₃N, DIPA) | THF, Dioxane, DMF | 25-100 | 2-24 | High | The classical and most common method for coupling terminal alkynes. The chloro group on the substrate may also react under harsh conditions. |
| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligand | 1-5 | Carbonate (e.g., K₂CO₃, Cs₂CO₃) | Toluene/H₂O, Dioxane/H₂O | 80-120 | 12-24 | Moderate to High | Coupling occurs at the chloro position with a suitable boronic acid. The ethynyl group remains intact. |
| Heck | Pd(OAc)₂ or PdCl₂ with phosphine ligand | 1-5 | Organic base (e.g., Et₃N) | DMF, NMP, Acetonitrile | 100-140 | 12-48 | Moderate | Couples the chloro-substituted ring with an alkene. High temperatures are often required. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ with specialized phosphine ligand (e.g., Xantphos, RuPhos) | 1-5 | Strong base (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane | 80-120 | 12-24 | Moderate to High | Forms a C-N bond at the chloro position. Requires careful selection of ligand and base to avoid side reactions with the ethynyl group. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting. Below are generalized protocols for the key coupling reactions, based on established methodologies for similar substrates.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 eq) and an aryl halide (1.1 eq) in a suitable solvent such as THF or dioxane, are added PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq). An amine base, such as triethylamine or diisopropylamine (2.0-3.0 eq), is then added, and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
General Procedure for Suzuki Coupling
In a reaction vessel, this compound (1.0 eq), a boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like K₂CO₃ (2.0 eq) are combined. A mixture of solvents, typically toluene and water (e.g., 4:1 ratio), is added. The mixture is degassed and then heated to reflux under an inert atmosphere until the reaction is complete. After cooling, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
General Procedure for Heck Coupling
This compound (1.0 eq), an alkene (1.5 eq), a palladium catalyst like Pd(OAc)₂ (0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base such as triethylamine (2.0 eq) are combined in a solvent like DMF or NMP. The mixture is degassed and heated to a high temperature (e.g., 120 °C) in a sealed tube. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then isolated and purified.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 eq), an amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02 eq), and a strong base like sodium tert-butoxide (1.4 eq) is prepared in an inert atmosphere glovebox. A dry, degassed solvent like toluene or dioxane is added. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed. The reaction is then cooled, quenched, and the product is extracted and purified.
Visualizing the Process and Comparison
To better understand the workflow and the relationships between different catalytic systems, the following diagrams are provided.
A Comparative Guide to the Sonogashira Coupling of Aryl Halides: Performance Analysis with a Focus on 4-Chloro-1-ethynyl-2-fluorobenzene Analogs
In the landscape of pharmaceutical and materials science research, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This guide provides a comparative analysis of the reactivity of various aryl halides in Sonogashira coupling, with a particular focus on the performance of chloro-substituted phenylacetylenes, such as 4-Chloro-1-ethynyl-2-fluorobenzene, in comparison to their bromo and iodo counterparts. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting optimal substrates and reaction conditions for their synthetic needs.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction, is known to follow the general trend: I > Br > Cl.[1] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[2] Consequently, aryl iodides are the most reactive substrates, often reacting at room temperature, while aryl bromides require higher temperatures, and aryl chlorides are generally the least reactive, necessitating more forcing conditions and specialized catalyst systems.[3]
Comparative Performance of Aryl Halides in Sonogashira Coupling
| Aryl Halide Substrate | Alkyne Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | Pd/CuFe₂O₄ | EtOH | 70 | 3 | 90 | [2] |
| 4-Bromotoluene | Phenylacetylene | Pd/CuFe₂O₄ | EtOH | 70 | 4 | 70 | [2] |
| 4-Chlorobenzonitrile (activated) | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DMAc | 80 | - | Good | [4] |
| 1-Iodo-4-nitrobenzene (activated) | Phenylacetylene | Pd/CuFe₂O₄ | EtOH | 70 | 3 | 84 | [2] |
| 4-Bromoacetophenone (activated) | Phenylacetylene | MCM-41-Pd | Toluene | 90 | - | Good | [5] |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst | - | RT | - | - | [1] |
| 1-Ethynyl-4-fluorobenzene | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | RT | 2 | 95 | [6] |
Note: The data presented is for illustrative purposes and direct comparison may be limited by variations in specific catalysts, ligands, bases, and other reaction conditions.
Experimental Protocols
Below is a detailed, generalized experimental protocol for a standard Sonogashira coupling reaction. This protocol can be adapted for various substrates, including this compound, with the understanding that reaction times and temperatures may need to be optimized.
General Procedure for Sonogashira Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Solvent and Base Addition: Add a suitable degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine, which can also act as the base). If a different solvent is used, add a suitable base (e.g., triethylamine, diisopropylamine, 2-3 equivalents).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (ranging from room temperature for aryl iodides to elevated temperatures, potentially >100 °C, for aryl chlorides).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the Sonogashira reaction, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the generally accepted catalytic cycle.
References
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-1-ethynyl-2-fluorobenzene
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-1-ethynyl-2-fluorobenzene was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices. Researchers must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification
Based on data for similar halogenated aromatic compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation/Corrosion: Expected to cause skin irritation.[3]
-
Eye Irritation: Likely to cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[3]
-
Acute Toxicity: Potentially harmful if swallowed.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to mitigate risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and vapors.[3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[3][4] | Prevents skin contact, which can lead to irritation.[3] |
| Respiratory | Work in a well-ventilated area or a chemical fume hood.[3][5] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate organic vapor cartridges.[3] | Minimizes inhalation of harmful vapors.[3] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Handling:
-
Conduct all procedures involving the chemical within the fume hood.[3]
-
Wear the appropriate PPE as detailed in the table above.[5]
-
Avoid all personal contact, including inhalation.[5]
-
When transferring the chemical, use appropriate tools like pipettes or spatulas to minimize spill risks.
-
Keep containers securely sealed when not in use.[5]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
-
Waste Segregation:
-
Collect all waste containing this chemical in a designated, properly labeled hazardous waste container.
-
Halogenated organic waste must be segregated from non-halogenated waste.[3]
-
-
Container Management:
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's authorized waste disposal program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
